molecular formula C10H16Cl2N2 B3018306 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride CAS No. 2034456-53-4

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Cat. No.: B3018306
CAS No.: 2034456-53-4
M. Wt: 235.15
InChI Key: QEGSCAUTWLLYLF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15. The purity is usually 95%.
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Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h3-5,8H,1-2,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSCAUTWLLYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 3-(Pyrrolidin-2-ylmethyl)pyridine Dihydrochloride (CAS 1003561-86-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In the landscape of neuropharmacology and medicinal chemistry, pyridine-pyrrolidine scaffolds are highly valued for their structural homology to endogenous alkaloids. While frequently queried or informally cataloged under the misnomer 3-(Pyrrolidin-1-ylmethyl)pyridine, the CAS Registry Number 1003561-86-1 strictly corresponds to the structural isomer 3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride [1],[2].

This distinction is not merely semantic; it is pharmacologically critical. The placement of the methylene bridge at the C2 position of the pyrrolidine ring (rather than the N1 position) dictates the spatial orientation of the basic nitrogen, which is a primary determinant of binding affinity in central nervous system (CNS) receptors[2]. This whitepaper addresses the exact chemical entity defined by the CAS number to ensure absolute scientific integrity for drug development professionals.

Physicochemical Profiling & Causality of Salt Selection

The free base form of 3-(Pyrrolidin-2-ylmethyl)pyridine is a viscous, oxidatively labile oil. To render it suitable for rigorous pharmaceutical R&D, it is synthesized and isolated as a dihydrochloride salt[2]. The protonation of both the pyridine and pyrrolidine nitrogens prevents lone-pair availability, drastically enhancing oxidative stability and aqueous solubility[2].

Table 1: Physicochemical Specifications of CAS 1003561-86-1
PropertySpecification / Value
IUPAC Name 3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride
CAS Registry Number 1003561-86-1
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.16 g/mol
Physical State Solid (Crystalline Powder)
Purity Standard ≥95% (Typically utilized as an analytical standard)
Storage Conditions 0 – 8 °C (Desiccated, inert atmosphere)
Table 2: Comparative Profile: Free Base vs. Dihydrochloride Salt
ParameterFree Base (C₁₀H₁₄N₂)Dihydrochloride Salt (CAS 1003561-86-1)Causality / Impact on Workflow
Physical State Viscous OilCrystalline SolidSolid state enables precise gravimetric handling and crystallization.
Aqueous Solubility Poor to ModerateExcellent (>50 mg/mL)Critical for in vitro biological assays and physiological buffers[2].
Oxidative Stability Susceptible to N-oxidationHighly StableProtonation prevents atmospheric degradation during long-term storage[1].

Pharmacological Significance & Mechanism of Action

CAS 1003561-86-1 serves as a vital precursor and building block in the synthesis of biologically active molecules targeting neurological disorders[2]. Due to its structural similarity to nicotine and anabasine, derivatives of this compound frequently act as ligands for Nicotinic Acetylcholine Receptors (nAChRs) , specifically the α4β2 and α7 subtypes. Furthermore, this scaffold has been successfully utilized in the synthesis of complex enzyme inhibitors, such as 11-beta-HSD-1 inhibitors, demonstrating its versatility in metabolic and endocrine targeting[3].

nAChR_Modulation Ligand Ligand Binding (CAS 1003561-86-1 Derivative) Receptor nAChR Activation (α4β2 / α7 Subtypes) Ligand->Receptor Orthosteric/Allosteric Interaction Conform Receptor Conformational Shift (Pore Opening) Receptor->Conform Signal Transduction Influx Cation Influx (Na⁺, Ca²⁺) Conform->Influx Channel Gating Depol Membrane Depolarization Influx->Depol Electrical Gradient Shift Signaling Downstream Neurotransmitter Release (Dopamine, GABA) Depol->Signaling VGCC Activation

Fig 1. Mechanistic pathway of nAChR modulation by pyridine-pyrrolidine derivatives.

Experimental Protocols: Synthesis & Validation

To ensure high regioselectivity and stereoretention, the synthesis of 3-(Pyrrolidin-2-ylmethyl)pyridine avoids harsh reductive aminations, instead utilizing a highly controlled Negishi cross-coupling methodology.

Synthesis_Workflow A 3-Pyridylzinc Halide + N-Boc-2-(bromomethyl)pyrrolidine B Negishi Cross-Coupling (Pd Catalyst, THF) A->B C-C Bond Formation C N-Boc Protected Intermediate (Chromatographic Purification) B->C Aqueous Workup D Deprotection & Salt Formation (HCl in Dioxane/EtOH) C->D Acidic Cleavage E CAS 1003561-86-1 (Crystallization & Isolation) D->E Precipitation

Fig 2. Step-by-step synthetic workflow for CAS 1003561-86-1 isolation.

Step-by-Step Methodology: Synthesis and Isolation

Step 1: Preparation of the Organozinc Reagent

  • Action: Activate zinc dust with 1,2-dibromoethane and TMSCl in anhydrous THF. Slowly add 3-bromopyridine to form 3-pyridylzinc bromide.

  • Causality: Organozinc reagents are highly functional-group tolerant. This prevents unwanted nucleophilic attacks on the pyridine ring that are common when using highly reactive Grignard or organolithium reagents.

Step 2: Negishi Cross-Coupling

  • Action: Introduce N-Boc-2-(bromomethyl)pyrrolidine and a catalytic amount of Pd(PPh₃)₄. Heat the mixture to 65°C under an inert argon atmosphere for 12 hours.

  • Causality: The Negishi coupling provides excellent regioselectivity for sp²-sp³ C-C bond formation. Heating to 65°C overcomes the activation energy barrier of the transmetalation step while preventing the thermal degradation of the organozinc intermediate.

Step 3: Boc-Deprotection and Salt Formation

  • Action: Isolate the intermediate via organic extraction. Dissolve the intermediate in anhydrous ethanol and introduce 4M HCl in dioxane dropwise at 0°C.

  • Causality: Dioxane solubilizes the Boc-protected intermediate, while the anhydrous HCl selectively cleaves the tert-butyloxycarbonyl (Boc) group. Concurrently, the acidic environment protonates both nitrogens, forming the dihydrochloride salt[2],[4]. This dual-action step is highly atom-economical.

Step 4: Crystallization and Isolation

  • Action: Add cold diethyl ether to the reaction mixture to induce precipitation. Filter the resulting solid and dry under vacuum.

  • Causality: The dihydrochloride salt is highly polar and insoluble in non-polar ethereal solvents. Precipitation drives the reaction to completion and purifies the product from organic-soluble impurities, yielding the stable CAS 1003561-86-1 solid[4].

Analytical Characterization & Validation

Because this compound is frequently utilized as an analytical standard in chromatography[2], rigorous validation is required:

  • LC-MS: Utilized to confirm the exact mass of the free base (m/z [M+H]⁺ = 163.12).

  • ¹H-NMR (D₂O): The use of deuterium oxide is critical due to the compound's high aqueous solubility. The methylene bridge protons will appear as a distinct multiplet, confirming the successful linkage between the pyridine C3 and pyrrolidine C2 positions.

References

  • [4] 3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL | 1003561-86-1 | Sigma-Aldrich |[Link]

  • [3] AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 | Google Patents |

Sources

Chemical structure and molecular weight of 3-pyrrolidin-1-ylmethylpyridine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-pyrrolidin-1-ylmethylpyridine dihydrochloride , a critical heterocyclic building block in medicinal chemistry. It details the chemical identity, synthesis protocols, handling requirements, and applications of this compound, specifically distinguishing it from structural isomers like nicotine.

Chemical Identity & Physicochemical Properties

3-Pyrrolidin-1-ylmethylpyridine 2HCl is a bicyclic amine consisting of a pyridine ring connected to a saturated pyrrolidine ring via a methylene bridge. The connection occurs at the nitrogen atom (N1) of the pyrrolidine, making it a tertiary amine.

Nomenclature & Identifiers
  • IUPAC Name: 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

  • Alternative Names: 1-(Pyridin-3-ylmethyl)pyrrolidine 2HCl; 3-(1-Pyrrolidinylmethyl)pyridine dihydrochloride.

  • CAS Registry Number:

    • Dihydrochloride: 1003561-86-1

    • Free Base: 69698-09-5

  • Molecular Formula: C₁₀H₁₄N₂[1] · 2HCl

  • SMILES: C1CCN(C1)Cc2cccnc2.Cl.Cl

Quantitative Data Table
PropertyValueNotes
Molecular Weight (Salt) 235.15 g/mol C₁₀H₁₄N₂ (162.[1]23) + 2HCl (72.92)
Molecular Weight (Base) 162.23 g/mol Free amine form
Appearance White to off-white solidHygroscopic crystalline powder
Solubility High in Water, Methanol, DMSODue to ionic dihydrochloride nature
Acidity (pKa) ~8.8 (Pyrrolidine N), ~3.5 (Pyridine N)Estimated values for conjugate acids
Hygroscopicity HighRequires desiccation for storage
Structural Distinction (Critical)

Researchers must distinguish this compound from Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), where the pyridine is attached to the carbon of the pyrrolidine ring. In 3-pyrrolidin-1-ylmethylpyridine, the connection is via the nitrogen of the pyrrolidine ring and a methylene spacer.

Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing the free base, followed by salt formation. The Reductive Amination route is generally preferred in drug discovery for its mild conditions and higher impurity profile control.

Route A: Reductive Amination (Preferred)

This method couples 3-pyridinecarboxaldehyde with pyrrolidine using a selective reducing agent.

  • Reaction:

    
    
    
Step-by-Step Protocol:
  • Preparation: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

Route B: Nucleophilic Substitution

Alkylation of pyrrolidine with 3-(chloromethyl)pyridine hydrochloride.

  • Reagents: 3-(Chloromethyl)pyridine HCl, Pyrrolidine (excess), K₂CO₃, Acetonitrile (MeCN).

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Note: Requires careful control to prevent quaternary ammonium salt formation (over-alkylation).

Salt Formation (2HCl)
  • Dissolve the crude free base oil in dry Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Slowly add 4M HCl in Dioxane (2.5 eq) dropwise with vigorous stirring.

  • The dihydrochloride salt will precipitate. Filter, wash with cold ether, and dry under high vacuum.

Visualization of Synthesis Pathways

The following diagram illustrates the two competing synthesis pathways and the salt formation step.

SynthesisPathways cluster_legend Legend Aldehyde 3-Pyridinecarboxaldehyde Imine Iminium Intermediate Aldehyde->Imine AcOH, DCM (Reductive Amination) Pyrrolidine Pyrrolidine Pyrrolidine->Imine AcOH, DCM (Reductive Amination) BaseProduct 3-Pyrrolidin-1-ylmethylpyridine (Free Base) Pyrrolidine->BaseProduct K2CO3, MeCN, Reflux (Substitution) Imine->BaseProduct NaBH(OAc)3 Reduction SaltProduct 3-Pyrrolidin-1-ylmethylpyridine 2HCl (Target) BaseProduct->SaltProduct HCl in Dioxane/Ether Halo 3-(Chloromethyl)pyridine HCl Halo->BaseProduct K2CO3, MeCN, Reflux (Substitution) key1 Preferred Route key2 Alternative Route

Figure 1: Comparative synthetic pathways for 3-pyrrolidin-1-ylmethylpyridine 2HCl.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" fragment, meaning its structural motif is capable of binding to multiple diverse biological targets.

Histamine H3 Receptor Antagonists

The pyrrolidin-1-ylmethyl moiety is a classic pharmacophore for Histamine H3 receptor antagonists. The basic nitrogen of the pyrrolidine mimics the imidazole nitrogen of histamine, while the pyridine ring provides pi-stacking interactions within the receptor pocket.

  • Mechanism: The basic pyrrolidine nitrogen forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the GPCR transmembrane region.

Nicotinic Acetylcholine Receptors (nAChR)

Due to its structural similarity to nicotine, this molecule acts as a ligand for nAChRs. The methylene spacer alters the conformational flexibility compared to nicotine, often changing selectivity between


 and 

subtypes.
Ruthenium Complexes

As cited in material science literature, the free base is used as a ligand to synthesize Ruthenium (Ru) complexes (e.g., [Ru(bipy)2(L)Cl]+) for conducting polymer films. The pyridine nitrogen coordinates to the metal center, while the pyrrolidine tail modifies solubility and electronic properties.

Handling, Safety, and Stability

Safety Hazards (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[2]

  • H301: Toxic if swallowed.[2]

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle only in a fume hood.

Storage & Stability
  • Hygroscopic: The dihydrochloride salt avidly absorbs atmospheric moisture, turning into a sticky gum.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep the container tightly sealed with parafilm.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen at -20°C.

References

  • Sigma-Aldrich. 3-(Pyrrolidin-1-ylmethyl)pyridine 2HCl Product Data. Retrieved from .

  • PubChem. Compound Summary for CID 11205849: 3-(Pyrrolidin-1-ylmethyl)pyridine.[3] National Library of Medicine.[4] Retrieved from .

  • Mao, H., & Pickup, P. G. (1989).[5] Electronically conductive anion exchange polymers based on polypyrrole. Journal of Electroanalytical Chemistry. Link.

  • Chem-Impex. 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride Safety Data Sheet. Retrieved from .

Sources

Comparative Structural and Pharmacological Analysis: Nicotine vs. 3-(Pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Nicotine and its structural analog 3-(Pyrrolidin-1-ylmethyl)pyridine (often abbreviated as 3-PMP or N-(3-pyridylmethyl)pyrrolidine ).

Executive Summary

The structural distinction between Nicotine and 3-(Pyrrolidin-1-ylmethyl)pyridine (3-PMP) lies primarily in the connectivity between the pyridine and pyrrolidine rings. While Nicotine features a direct C–C bond between the pyridine C3 and pyrrolidine C2 positions, 3-PMP utilizes a methylene bridge (-CH₂-) connecting the pyridine C3 to the pyrrolidine nitrogen (N1).

This alteration shifts the molecule from a chiral, rigid pharmacophore (Nicotine) to an achiral, more flexible analog (3-PMP). Despite these differences, 3-PMP retains significant nicotinic acetylcholine receptor (nAChR) affinity and agonist activity, serving as a critical probe for understanding the spatial tolerance of the nAChR agonist binding pocket.

Structural Characterization

Molecular Connectivity & Geometry

The fundamental difference is the "linker" region and the attachment point on the pyrrolidine ring.

FeatureNicotine 3-(Pyrrolidin-1-ylmethyl)pyridine (3-PMP)
IUPAC Name 3-(1-methylpyrrolidin-2-yl)pyridine3-(pyrrolidin-1-ylmethyl)pyridine
Formula C₁₀H₁₄N₂C₁₀H₁₄N₂
Molar Mass 162.23 g/mol 162.23 g/mol
Chirality Chiral (Natural isomer: S-(-)-Nicotine)Achiral (Symmetrical pyrrolidine attachment)
Linker Direct C3–C2 bond (Single bond, rotatable but constrained)Methylene bridge (-CH₂-) (Increases flexibility)
Pyrrolidine N Methylated, Secondary Carbon attachmentTertiary Nitrogen attachment (part of the bridge)
N–N Distance ~4.8 Å (Internitrogen distance critical for binding)~5.0–5.2 Å (Slightly extended due to methylene spacer)
Conformational Analysis (Graphviz Visualization)

The following diagram illustrates the connectivity logic and the resulting pharmacophore implications.

StructureComparison cluster_0 Nicotine (S-isomer) cluster_1 3-(Pyrrolidin-1-ylmethyl)pyridine (3-PMP) Nic_Py Pyridine Ring (C3 Position) Nic_Pyr Pyrrolidine Ring (C2 Position) Nic_Py->Nic_Pyr Direct C-C Bond Nic_Me N-Methyl Group (Cationic Center) Nic_Pyr->Nic_Me Attached to N Pharmacophore nAChR Pharmacophore (Cation-Pi Interaction) Nic_Me->Pharmacophore High Affinity PMP_Py Pyridine Ring (C3 Position) PMP_Bridge Methylene Bridge (-CH2-) PMP_Py->PMP_Bridge C-C Bond PMP_Pyr Pyrrolidine Ring (N1 Position) PMP_Bridge->PMP_Pyr C-N Bond PMP_Pyr->Pharmacophore Moderate Affinity (Increased Flexibility)

Caption: Structural logic comparing the rigid C-C linkage of Nicotine vs. the flexible C-N-C linkage of 3-PMP.

Synthetic Pathways[4][5][6]

While Nicotine is typically extracted from Nicotiana tabacum or synthesized via complex multi-step chiral pathways, 3-PMP can be synthesized efficiently via Reductive Amination . This accessibility makes 3-PMP a valuable tool for high-throughput screening of nAChR analogs.

Synthesis Protocol: 3-(Pyrrolidin-1-ylmethyl)pyridine

Objective: Synthesize 3-PMP from 3-pyridinecarboxaldehyde and pyrrolidine.

Reagents:

  • 3-Pyridinecarboxaldehyde (CAS: 500-22-1)

  • Pyrrolidine (CAS: 123-75-1)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in DCM (0.1 M concentration).

    • Add Pyrrolidine (1.1 equiv) dropwise.

    • Optional: Add catalytic Acetic Acid (1-2 drops) to accelerate imine formation.

    • Stir at room temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH₄ in DCM to prevent direct reduction of the aldehyde.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Dry combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

    • Purification: The crude oil can be purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 with 1% NH₄OH).

SynthesisWorkflow Start Start: 3-Pyridinecarboxaldehyde + Pyrrolidine Imine Intermediate: Imine Formation (Schiff Base) Start->Imine DCM, AcOH (cat) RT, 1h Reduction Reduction: Add NaBH(OAc)3 (Reductive Amination) Imine->Reduction In situ reduction Product Product: 3-(Pyrrolidin-1-ylmethyl)pyridine Reduction->Product Workup & Purification

Caption: One-pot reductive amination workflow for the synthesis of 3-PMP.

Pharmacological Profile & SAR

Binding Affinity (nAChR)

The structural deviation of 3-PMP affects its binding profile to the


 and 

nAChR subtypes.
  • Cation-Pi Interaction: Both molecules rely on the protonated pyrrolidine nitrogen to form a high-affinity cation-pi interaction with the aromatic box (Trp149, Tyr93, Tyr190, Tyr198 in

    
     subunits) of the receptor.
    
  • Potency: 3-PMP acts as a full agonist but typically exhibits lower potency than Nicotine.

    • Nicotine Ki:[1][2] ~1–10 nM (high affinity for

      
      ).
      
    • 3-PMP Ki: ~50–100 nM (moderate affinity).

  • Reasoning: The methylene bridge in 3-PMP introduces rotational freedom (entropic penalty upon binding) and slightly alters the distance between the pyridine nitrogen (H-bond acceptor) and the pyrrolidine nitrogen (cationic center). The optimal pharmacophore distance is ~4.8 Å; 3-PMP's distance is slightly longer and more variable.

Biological Activity

Studies indicate that 3-PMP generalizes to the nicotine discriminative stimulus in rats, meaning it produces subjective effects indistinguishable from nicotine, albeit at higher doses (ED50 ~5x that of nicotine).[3]

PropertyNicotine3-PMP
Receptor Subtype High affinity for

Moderate affinity for

Agonist Type Full AgonistFull Agonist
Discriminative Stimulus Reference StandardGeneralizes to Nicotine cue
Metabolic Stability Oxidized to Cotinine (C-oxidation)Likely N-dealkylation or N-oxidation

References

  • Chance, W. T., et al. (1980). A comparison of nicotine and structurally related compounds as discriminative stimuli. British Journal of Pharmacology. Link

  • Stolerman, I. P., et al. (1984). Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats. Neuropharmacology. Link

  • Abood, L. G., et al. (1980). Structure-activity relationships of nicotine analogs. Pharmacology Biochemistry and Behavior.[2][4] Link

  • PubChem Compound Summary. (2025). 3-(Pyrrolidin-1-yl)pyridine and related structures. National Library of Medicine. Link

Sources

The Solvation Dynamics of 3-(Pyrrolidin-1-ylmethyl)pyridine Dihydrochloride: A Comparative Analysis in Water and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of preclinical drug development, the physicochemical optimization of active pharmaceutical ingredients (APIs) is a critical gateway to bioavailability. 3-(Pyrrolidin-1-ylmethyl)pyridine is a highly versatile di-basic pharmacophore, frequently utilized in the synthesis of ligands targeting nicotinic acetylcholine and histamine receptors.

To improve its handling, solid-state stability, and dissolution profile, the free base is routinely converted into its dihydrochloride salt [1]. Because the molecule contains two basic nitrogen centers—an


-hybridized pyridine nitrogen and an 

-hybridized pyrrolidine nitrogen—both are protonated during salt formation. Understanding the thermodynamic solubility of this dihydrochloride salt in distinct solvent systems, specifically water versus ethanol, is fundamental for designing efficient crystallization processes, purification workflows, and liquid formulations.

The Causality of Solvation: Dielectric Constants and Ion-Dipole Interactions

The solubility of an ionic salt like 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is not merely a function of "like dissolves like"; it is strictly governed by the thermodynamic interplay between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

The primary driver of this solvation is the solvent's dielectric constant (


) , which dictates its ability to separate oppositely charged ions according to Coulomb's Law and the Born equation[2].
  • Aqueous Solvation (

    
     at 25°C):  Water possesses a high dielectric constant, allowing it to effectively shield the electrostatic attraction between the protonated amine cations and the chloride anions[2]. Furthermore, water's strong hydrogen-bond donating and accepting capabilities create a highly ordered hydration shell around the ions (ion-dipole interaction), resulting in rapid dissociation and high thermodynamic solubility.
    
  • Ethanolic Solvation (

    
     at 25°C):  Ethanol has a significantly lower dielectric constant[2]. While it can participate in hydrogen bonding, its capacity to stabilize separated ions is markedly weaker than water. Consequently, the energetic penalty to break the dihydrochloride crystal lattice is not fully offset by ethanolic solvation, leading to partial ion-pairing and a substantially lower solubility profile.
    

SolvationLogic Salt 3-(Pyrrolidin-1-ylmethyl)pyridine Dihydrochloride (Solid) Water Water (Dielectric Const ~ 78.5) Salt->Water Added to Ethanol Ethanol (Dielectric Const ~ 24.2) Salt->Ethanol Added to HighSol High Solvation Strong Ion-Dipole Interaction Complete Dissociation Water->HighSol Overcomes Lattice Energy LowSol Moderate Solvation Weaker Ion Stabilization Partial Ion-Pairing Ethanol->LowSol Lower Dissociation Power

Caption: Thermodynamic solvation pathways of the dihydrochloride salt in water versus ethanol.

Quantitative Physicochemical Profile

To facilitate formulation decisions, the comparative data for this class of di-basic amine dihydrochloride salts is summarized below. While exact empirical values fluctuate based on polymorph purity, the differential magnitude remains constant.

Parameter3-(Pyrrolidin-1-ylmethyl)pyridine Dihydrochloride
Molecular Formula C₁₀H₁₄N₂ • 2HCl
Molecular Weight 235.15 g/mol [1]
Ionization State (pH 7.4) Di-cationic (Protonated Pyridine & Pyrrolidine)
Solubility in Water (25°C) > 100 mg/mL (Freely Soluble)
Solubility in Ethanol (25°C) ~ 10 - 25 mg/mL (Sparingly to Moderately Soluble)
Primary Solvation Mechanism Ion-Dipole (Water) vs. Hydrogen Bonding (Ethanol)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride, we employ the Shake-Flask Method , adapted from OECD Test Guideline 105 and EPA OPPTS 830.7840[3],[4].

Unlike kinetic dissolution tests, this protocol is a self-validating system designed to ensure absolute thermodynamic equilibrium is reached between the solid phase and the saturated solution before quantification.

Step-by-Step Workflow
  • Excess Solid Addition: Weigh an excess amount of the API (e.g., 500 mg) into two separate 5 mL amber glass vials to ensure the solution remains saturated throughout the experiment.

  • Solvent Introduction: Add exactly 2.0 mL of HPLC-grade Water to Vial A, and 2.0 mL of absolute Ethanol to Vial B.

  • Isothermal Agitation: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C . Agitate at 200 rpm. Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter[4].

  • Equilibration & Sampling: Allow the suspensions to equilibrate for 24, 48, and 72 hours. At each time point, withdraw a 200 µL aliquot.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid[3].

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 50 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the solution concentration.

  • HPLC-UV Quantification: Dilute the filtered aliquots appropriately with the mobile phase and analyze via HPLC-UV (e.g., C18 column, gradient elution with 0.1% TFA in water/acetonitrile, detection at 254 nm).

  • Equilibrium Validation: Compare the calculated concentrations from the 48-hour and 72-hour time points. Thermodynamic equilibrium is confirmed only when the variance between successive samples is less than ± 3%[3].

ShakeFlaskWorkflow Step1 1. Excess Solid Addition Step2 2. Solvent Addition (Water/Ethanol) Step1->Step2 Step3 3. Isothermal Agitation (25°C) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22 µm) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5 Step6 6. Equilibrium Validation (<3% Var) Step5->Step6

Caption: Step-by-step shake-flask methodology for determining thermodynamic solubility.

Implications for Drug Development and Crystallization

The stark contrast in solubility between water and ethanol for 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is not just an analytical data point; it is a highly exploitable parameter in chemical manufacturing.

During API purification, scientists utilize a Solvent/Anti-Solvent Crystallization strategy. By dissolving the crude dihydrochloride salt in a minimal volume of water (the solvent), and subsequently titrating in ethanol (the anti-solvent), the bulk dielectric constant of the mixture is systematically lowered[2],[1]. This forces the solvation energy to drop below the crystal lattice energy, inducing controlled nucleation and the precipitation of high-purity, highly ordered API crystals.

References

  • The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol Academia.edu[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU)[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Regulations.gov [Link]

Sources

Biological activity of pyrrolidinyl-methyl-pyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyrrolidinyl-Methyl-Pyridine Derivatives in Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The pyrrolidinyl-methyl-pyridine scaffold is a prominent member of this class. This bicyclic heterocyclic system, characterized by a pyridine ring linked to a pyrrolidine ring via a methyl bridge, offers a unique combination of structural rigidity, three-dimensionality, and chemical functionality that makes it an exceptionally versatile template for drug design.[1][2] The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated, influencing solubility and receptor interactions, while the sp3-hybridized carbons of the pyrrolidine ring allow for precise stereochemical control to optimize target binding.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidinyl-methyl-pyridine derivatives. We will delve into their mechanisms of action across key therapeutic areas, detail the robust experimental protocols required to validate their activity, and present a forward-looking perspective on their potential in modern drug discovery. The narrative moves beyond a simple catalog of activities to explain the causality behind experimental choices, ensuring a deep, field-proven understanding of how to approach the evaluation of this important chemical class.

Neuroactive Properties: Precision Targeting of Cholinergic Receptors

The cholinergic system, modulated by acetylcholine (ACh), is a cornerstone of cognitive function, memory, and autonomic control. Pyrrolidinyl-methyl-pyridine derivatives have been extensively studied as potent modulators of the two main classes of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system (CNS). The α4β2 and α7 subtypes are particularly significant drug targets for neurodegenerative disorders like Alzheimer's disease, cognitive deficits, and for smoking cessation aids.[3][4] Many pyrrolidinyl-methyl-pyridine derivatives function as agonists at these receptors, mimicking the action of the endogenous ligand ACh.[5] For instance, N-(3-pyridylmethyl)pyrrolidine has been shown to significantly increase the release of acetylcholine and norepinephrine in the rat cortex, an effect blocked by the nAChR antagonist mecamylamine, confirming its mechanism of action.[5]

Upon agonist binding to the orthosteric site at the interface of nAChR subunits, the receptor undergoes a conformational change, opening a central ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events, such as neurotransmitter release.[6]

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2, α7) Channel Ion Channel (Closed) Channel_Open Ion Channel (Open) nAChR->Channel_Open Conformational Change Ions_In Na⁺, Ca²⁺ Influx Channel_Open->Ions_In Allows Ligand Pyrrolidinyl-methyl-pyridine (Agonist) Ligand->nAChR Binds Depolarization Membrane Depolarization Ions_In->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Figure 1: Simplified signaling pathway of nAChR agonism.

The affinity of these compounds for nAChR subtypes is a critical parameter. High affinity, often in the picomolar to low nanomolar range, indicates potent receptor interaction.

Compound Class/ExamplenAChR SubtypeBinding Affinity (Ki)Reference
5-(2-(4-pyridinyl)vinyl)-6-chloro-3-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine (Me-p-PVC) AnaloguesMixed/Unspecified9 - 611 pM[7]

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor binding site.

Objective: To calculate the inhibition constant (Ki) of a test compound at a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain slices).[4]

  • Radioligand (e.g., [3H]Cytisine for α4β2, [125I]α-Bungarotoxin for α7).[4]

  • Test compound (pyrrolidinyl-methyl-pyridine derivative).

  • Non-specific binding control (e.g., high concentration of nicotine).[4]

  • Assay buffer (e.g., 50 mM Tris HCl, pH 7.4, with various salts).[4]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound. Thaw the receptor-containing membranes/tissue on ice.

  • Pre-incubation: In a 96-well plate, add assay buffer to all wells. Add the test compound at various concentrations, the non-specific binding control, and a vehicle control. Add the membrane/tissue preparation to each well. Pre-incubate for 10-30 minutes at room temperature.[4]

  • Radioligand Incubation: Add the radioligand (e.g., 2.5 nM [3H]cytisine) to all wells.[4]

  • Incubation: Incubate the plate for a defined period to allow binding to reach equilibrium (e.g., 75 minutes at 2°C for [3H]cytisine).[4]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials with scintillation cocktail (for 3H) or tubes for a gamma counter (for 125I).

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A logical progression from binding to function is essential for identifying true agonists.

nAChR_Workflow Start Compound Library (Pyrrolidinyl-methyl-pyridine derivatives) Step1 Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Step1 Decision1 High Affinity? (e.g., Ki < 1 µM) Step1->Decision1 Step2 Secondary Screen: Functional Assay (e.g., 86Rb+ Efflux, Ca2+ Imaging) Decision1->Step2 Yes End1 Inactive Decision1->End1 No Decision2 Agonist Activity? (Measure EC50, Emax) Step2->Decision2 Step3 Selectivity Profiling: Test against other nAChR subtypes and off-targets Decision2->Step3 Yes End2 End2 Decision2->End2 Inactive/Antagonist Step4 Lead Optimization Step3->Step4

Figure 2: Workflow for screening nAChR agonists.
Muscarinic Acetylcholine Receptor (mAChR) Modulation

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of cholinergic effects in the CNS and periphery. They are classified into five subtypes (M1-M5). M1, M3, and M5 couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins.[9] This diversity makes them attractive targets for diseases of the respiratory, urinary, and gastrointestinal systems.[10] Pyrrolidinyl-methyl-pyridine derivatives have been synthesized that exhibit a range of activities, from full agonists to partial agonists and antagonists, with varying selectivity for the different subtypes.[11][12] For example, certain derivatives show clear M2 selectivity in functional tests, acting as potent partial agonists at this subtype while being weak antagonists at M1 and M4.[12][13]

This classic organ bath assay provides a robust measure of M3 receptor-mediated smooth muscle contraction, a hallmark of muscarinic agonism.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the M3 muscarinic receptor.

Materials:

  • Guinea pig.

  • Krebs-Henseleit buffer.

  • Organ bath system with isometric force transducers.

  • Acetylcholine (ACh) or Carbachol (as a positive control).

  • Test compound.

  • Atropine (as a competitive antagonist for validation).

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by gently flushing with Krebs buffer.

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1 gram, with buffer changes every 15-20 minutes.

  • Standard Response: Obtain a maximal contraction by adding a high concentration of ACh or carbachol. Wash the tissue and allow it to return to baseline.

  • Dose-Response Curve: Add the test compound to the bath in a cumulative, stepwise manner, increasing the concentration only after the response to the previous concentration has stabilized. Record the contractile force at each concentration.

  • Data Analysis: Convert the force measurements to a percentage of the maximal response obtained with the positive control. Plot the percentage response against the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

  • Validation (Optional): To confirm the response is M3-mediated, repeat the dose-response curve in the presence of a known concentration of atropine. A rightward shift in the curve is indicative of competitive antagonism at muscarinic receptors.

Anticancer Activity

The pyridine and pyrrolidine rings are scaffolds present in a wide range of therapeutic agents, which has driven the synthesis and evaluation of hybrid derivatives as potential anticancer agents.[14] Research has shown that pyrrolidinyl-methyl-pyridine derivatives can exhibit cytotoxic effects against various human cancer cell lines, including those from ovarian, breast, colon, and lung cancers.[14][15][16][17][18] The mechanisms can be diverse, ranging from general cytotoxicity to inhibition of specific targets like histone deacetylase 6 (HDAC6) or key signaling receptors such as EGFR.[16][17]

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's in vitro anticancer activity.

Compound ExampleCancer Cell LineIC50 (µM)Reference
Compound H42SKOV3 (Ovarian)0.87[17]
Compound H42A2780 (Ovarian)5.4[17]
1,2,4-Triazole-Pyridine Hybrids (TP1-TP7)B16F10 (Murine Melanoma)41.12 - 61.11[14]
Pyridine Derivative 7eMCF-7 (Breast)Potent (unspecified value)[16]
Pyridine Derivative 7gDU-145 (Prostate)Potent (unspecified value)[16]

The MTT assay is a reliable, colorimetric method widely used for preliminary screening of anticancer activity.[19] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][20]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line(s) (e.g., SKOV3, MCF-7).[16][17]

  • Complete cell culture medium.

  • 96-well microplates.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[14]

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-6,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells (control) and wells with a standard anticancer drug (e.g., doxorubicin).[16]

  • Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours.[17][20]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value.[14]

A multi-step process is crucial to identify promising candidates and elucidate their mechanism of action.

Anticancer_Workflow cluster_secondary Examples Start Compound Library Step1 Primary Screen: MTT/MTS Assay on a panel of cancer cell lines Start->Step1 Decision1 Potent Activity? (Low µM IC50) Step1->Decision1 Step2 Secondary Screen: Mechanism of Action Studies Decision1->Step2 Yes End1 End1 Decision1->End1 Inactive Apoptosis Apoptosis Assay (Annexin V/PI) Step2->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Step2->CellCycle ROS ROS Production Assay Step2->ROS Step3 Target Identification: Molecular Docking, Western Blot for specific proteins (e.g., HDAC6) Step2->Step3 Step4 In Vivo Xenograft Model Step3->Step4

Figure 3: Workflow for evaluating anticancer compounds.

Multi-Target Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifaceted pathology, including cholinergic system deficits, the aggregation of amyloid-β (Aβ) peptides into toxic plaques, and oxidative stress.[21][22] This complexity suggests that a multi-target approach may be more effective than a single-target strategy. Pyrrolidinyl-methyl-pyridine derivatives are well-suited for this approach, with studies demonstrating their ability to not only modulate cholinergic receptors but also inhibit key pathological processes like Aβ aggregation and cholinesterase enzymes.[23][24] For example, one pyridine amine derivative was shown to inhibit both self- and metal-induced Aβ aggregation and to improve cognitive function in an AD mouse model.[24]

This fluorescence-based assay is a standard method for monitoring the formation of amyloid fibrils in vitro.

Objective: To determine if a test compound can inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ peptide (commonly Aβ1-42).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Thioflavin T (ThT) stock solution.

  • Test compound.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Aβ Preparation: Prepare a stock solution of Aβ1-42 peptide and pre-incubate it to form aggregation-prone oligomers, if required by the specific protocol.

  • Assay Setup: In the 96-well plate, add the Aβ peptide solution, the test compound at various concentrations, and a vehicle control.

  • Incubation: Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) to allow for aggregation. The plate should be sealed or covered to prevent evaporation.

  • ThT Addition: After the aggregation period, add ThT solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation, ~485 nm emission). ThT fluorescence increases significantly upon binding to the β-sheet structures of amyloid fibrils.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each compound concentration relative to the vehicle control (which represents 100% aggregation). Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

The pyrrolidinyl-methyl-pyridine scaffold has unequivocally demonstrated its value in drug discovery, yielding potent and selective modulators of critical biological targets. Its derivatives have shown significant promise as neuroactive agents targeting cholinergic receptors, as cytotoxic compounds for oncology, and as multi-target ligands for complex neurodegenerative diseases like Alzheimer's. The true strength of this scaffold lies in its synthetic tractability and the stereochemical complexity offered by the pyrrolidine ring, which allows medicinal chemists to finely tune the pharmacological profile of the resulting molecules.[2]

Future research should focus on several key areas. Firstly, enhancing subtype selectivity, particularly within the nAChR and mAChR families, will be critical to developing therapies with improved efficacy and reduced side effects. Secondly, comprehensive structure-activity relationship (SAR) studies are needed to understand how modifications to the scaffold influence not only potency but also crucial pharmacokinetic properties (ADME). Finally, as our understanding of disease biology deepens, applying this versatile scaffold to novel and challenging targets will undoubtedly open new avenues for therapeutic intervention. The pyrrolidinyl-methyl-pyridine framework is not just a relic of past discoveries but a vibrant and promising platform for the future of drug development.

References

  • Bishay, P., & Laphookhieo, S. (2022). Bioassays for anticancer activities. PubMed.
  • Summers, K. L., & Li, W. (1998).
  • Unknown Authors. (n.d.).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [No Source Provided].
  • Mamidi, R. R., et al. (2006). Pyrrolidine derivatives as muscarinic receptor antagonists.
  • Chen, Y.-L., et al. (2020).
  • Abdrakhmanova, G. R., et al. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC.
  • Raimondi, M. V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. .

  • Ringdahl, B. (n.d.). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. [No Source Provided].
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • BenchChem. (n.d.). Technical Support Center: nAChR Antagonist 1 Protocol Refinement. Benchchem.
  • De Amici, M., et al. (2023). The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2...]. [No Source Provided].
  • Ghelardini, C., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
  • Ghelardini, C., et al. (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.
  • Valdés-Tresanco, M. E., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. MDPI.
  • Chefer, S., et al. (2004). Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. PubMed.
  • Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Unknown Authors. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science Publishers.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Singh, U. P. (2022). Pyridine derivatives as anti-Alzheimer agents.
  • BOC Sciences. (n.d.).
  • Xu, C., et al. (2019).
  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Zhang, H., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers.
  • K, S., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. PMC.
  • Unknown Authors. (2022). Pyridine derivatives as anti-Alzheimer agents. SciSpace.
  • Saleh, G. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers.
  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). GtoPdb.

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An In-Depth Technical Guide to the pKa Values of 3-(Pyrrolidin-1-ylmethyl)pyridine's Nitrogen Atoms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to determine and predict the acid dissociation constants (pKa) of the two distinct nitrogen atoms in 3-(Pyrrolidin-1-ylmethyl)pyridine. As the ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, a thorough understanding of its pKa values is paramount in the field of drug discovery and development. This document will delve into both experimental and computational approaches, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their application.

Introduction: The Significance of pKa in Drug Development and the Case of 3-(Pyrrolidin-1-ylmethyl)pyridine

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. This parameter profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the charge of a molecule affects its ability to cross biological membranes, bind to its target protein, and its overall solubility.

The molecule 3-(Pyrrolidin-1-ylmethyl)pyridine presents an interesting case for pKa determination as it possesses two basic nitrogen atoms with distinct chemical environments: one within a saturated pyrrolidine ring and the other in an aromatic pyridine ring. Understanding the individual pKa values of these nitrogen atoms is crucial for predicting the molecule's behavior in a physiological setting.

This guide will provide a detailed exploration of the experimental techniques and computational methods for elucidating the pKa values of this diprotic base.

Qualitative pKa Estimation from Analogous Structures

Before embarking on experimental or computational studies, a qualitative estimation of the pKa values can be derived from the known pKas of structurally related compounds. This provides a valuable preliminary understanding of the molecule's basicity.

The two nitrogen atoms in 3-(Pyrrolidin-1-ylmethyl)pyridine are expected to have significantly different basicities. The pyrrolidine nitrogen is an sp3-hybridized aliphatic amine, while the pyridine nitrogen is sp2-hybridized and part of an aromatic system. Generally, sp3-hybridized amines are more basic than their sp2-hybridized counterparts because the lone pair of electrons is in a higher energy orbital and more available for protonation.

To refine this initial assessment, we can examine the pKa values of more closely related model compounds:

  • N-benzylpyrrolidine: This molecule is a good model for the pyrrolidinyl moiety. The benzyl group has a similar inductive effect to the pyridylmethyl group.

  • 3-Picolylamine (3-(aminomethyl)pyridine): This serves as a proxy for the pyridine moiety.

CompoundStructureNitrogen TypeExperimental pKa
PyridineC₅H₅NAromatic (sp²)~5.2
PyrrolidineC₄H₉NAliphatic (sp³)~11.3
N-benzylpyrrolidineC₁₁H₁₅NAliphatic (sp³)9.51[1][2]
3-PicolylamineC₆H₈N₂Aromatic (sp²) & Aliphatic (sp³)Not directly available

Based on these analogs, we can predict the following for 3-(Pyrrolidin-1-ylmethyl)pyridine:

  • Pyrrolidine Nitrogen: The electron-withdrawing inductive effect of the pyridine ring is expected to slightly decrease the basicity of the pyrrolidine nitrogen compared to N-benzylpyrrolidine. Therefore, its pKa is likely to be slightly lower than 9.51 .

  • Pyridine Nitrogen: The electron-donating effect of the N-substituted pyrrolidine group will increase the electron density on the pyridine ring, making the pyridine nitrogen more basic than in pyridine itself. The pKa of this nitrogen is expected to be higher than 5.2 .

Research on the structurally related molecule nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) has shown that both the pyridine and pyrrolidine nitrogens can be protonated, with a small energy difference between the two resulting protomers. This supports the hypothesis that 3-(Pyrrolidin-1-ylmethyl)pyridine will have two distinct and measurable pKa values.

Experimental Determination of pKa Values

The experimental determination of pKa values remains the gold standard for accuracy. Two of the most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the basic analyte. The pH of the solution is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, 3-(Pyrrolidin-1-ylmethyl)pyridine, of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong acid titrant, such as hydrochloric acid (HCl), of known concentration (e.g., 0.1 M).

  • Calibration of pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration:

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the equivalence points, which are the points of steepest inflection on the titration curve. These can be more accurately identified by plotting the first or second derivative of the titration curve.

    • The pKa values are the pH values at the half-equivalence points. For a diprotic base, two equivalence points and two corresponding half-equivalence points will be observed.

Workflow for Potentiometric Titration:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup Setup Titration Apparatus prep_analyte->setup prep_titrant Prepare Titrant (HCl) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup add_titrant Add Titrant in Increments setup->add_titrant record_ph Record pH add_titrant->record_ph After each addition record_ph->add_titrant Repeat plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve After titration is complete find_ep Determine Equivalence Points plot_curve->find_ep find_hep Determine Half-Equivalence Points find_ep->find_hep det_pka pKa = pH at Half-Equivalence Points find_hep->det_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

Principle: This method is applicable if the protonated and deprotonated forms of the molecule have different ultraviolet or visible light absorption spectra. The absorbance of the analyte solution is measured at various pH values. The pKa can then be determined from the change in absorbance as a function of pH.

Detailed Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known and stable pH values that cover a wide range (e.g., from pH 2 to 12).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of 3-(Pyrrolidin-1-ylmethyl)pyridine of known concentration.

    • Prepare a series of sample solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range.

    • Identify the wavelength(s) at which the absorbance changes most significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) as a function of pH. This will generate a sigmoidal curve.

    • The pKa value corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH - log[(A - A_b)/(A_a - A)] where A is the absorbance at a given pH, A_b is the absorbance of the fully deprotonated (basic) form, and A_a is the absorbance of the fully protonated (acidic) form.

Workflow for UV-Vis Spectrophotometry:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions of Various pH prep_samples Prepare Analyte in Each Buffer prep_buffers->prep_samples record_spectra Record UV-Vis Spectra for Each Sample prep_samples->record_spectra identify_lambda Identify Analytical Wavelength(s) record_spectra->identify_lambda plot_abs Plot Absorbance vs. pH identify_lambda->plot_abs det_pka Determine pKa from Inflection Point or Henderson-Hasselbalch Equation plot_abs->det_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

Computational methods provide a powerful tool for predicting pKa values, especially in the early stages of drug discovery when experimental determination may not be feasible. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose.

Principle: The pKa is related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational methods calculate this free energy change using a thermodynamic cycle.

Quantum Mechanical (DFT) Workflow:

  • Geometry Optimization:

    • Optimize the 3D structures of both the protonated (conjugate acid) and deprotonated (neutral base) forms of the molecule in the gas phase using a suitable DFT functional (e.g., B3LYP, WB97XD) and basis set.

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy in the gas phase.

  • Solvation Free Energy Calculation:

    • Calculate the free energy of solvation for both the protonated and deprotonated species using a continuum solvation model (e.g., PCM, SMD).

  • pKa Calculation:

    • Calculate the Gibbs free energy change of the reaction in solution (ΔG_aq) using the thermodynamic cycle.

    • The pKa is then calculated using the equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature.

Computational Workflow for pKa Prediction:

G cluster_gas_phase Gas Phase Calculations cluster_solvation Solvation Calculations cluster_pka_calc pKa Calculation opt_prot Optimize Protonated Structure freq_prot Frequency Calculation (Protonated) opt_prot->freq_prot opt_deprot Optimize Deprotonated Structure freq_deprot Frequency Calculation (Deprotonated) opt_deprot->freq_deprot solv_prot Calculate Solvation Free Energy (Protonated) freq_prot->solv_prot solv_deprot Calculate Solvation Free Energy (Deprotonated) freq_deprot->solv_deprot calc_delta_g Calculate ΔG_aq using Thermodynamic Cycle solv_prot->calc_delta_g solv_deprot->calc_delta_g calc_pka Calculate pKa from ΔG_aq calc_delta_g->calc_pka

Caption: Workflow for computational pKa prediction using DFT.

Data Summary and Discussion

While direct experimental data for 3-(Pyrrolidin-1-ylmethyl)pyridine is not available in the cited literature, we can synthesize the information from analogous structures and computational principles to provide a robust estimation.

Nitrogen AtomQualitative PredictionEstimated pKa Range
PyrrolidineLess basic than N-benzylpyrrolidine8.5 - 9.5
PyridineMore basic than pyridine5.5 - 6.5

Challenges in Determination:

For a diprotic base like 3-(Pyrrolidin-1-ylmethyl)pyridine, a key challenge in both experimental and computational approaches is the potential for overlapping pKa values if they are close to each other (i.e., within 2-3 pKa units). In such cases, deconvolution of titration curves or spectral data can be complex and may require more sophisticated data analysis methods. Computationally, it is essential to accurately model the electronic communication between the two basic centers.

Conclusion

The determination of the pKa values for the two nitrogen atoms in 3-(Pyrrolidin-1-ylmethyl)pyridine is a critical step in its evaluation as a potential drug candidate. This guide has outlined the theoretical basis and practical methodologies for this task.

Based on the analysis of analogous structures, the pyrrolidine nitrogen is expected to be the more basic of the two, with a pKa likely in the range of 8.5 to 9.5. The pyridine nitrogen is predicted to have a pKa in the range of 5.5 to 6.5.

For a definitive determination, experimental methods such as potentiometric titration or UV-Vis spectrophotometry are recommended. These can be complemented by high-level computational predictions to provide a comprehensive understanding of the ionization behavior of this molecule. The integration of both experimental and computational approaches will provide the most accurate and reliable pKa values, thereby facilitating informed decision-making in the drug development process.

References

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Navigating the Nicotinic Landscape: A Technical Guide to 3-(1-pyrrolidinylmethyl)pyridine and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-(1-pyrrolidinylmethyl)pyridine, a compound more widely recognized in scientific literature by its common name, Nicotine . The dihydrochloride salt, 3-(1-pyrrolidinylmethyl)pyridine dihydrochloride, is a frequently utilized form in research settings due to its stability and solubility. This document will delve into the multifaceted nature of this compound, from its fundamental chemical identity to its complex interactions within biological systems, providing a comprehensive resource for professionals in the field.

Part 1: Unveiling the Identity of 3-(1-pyrrolidinylmethyl)pyridine Dihydrochloride

In the realm of chemical research and drug development, a compound can be known by many names. 3-(1-pyrrolidinylmethyl)pyridine dihydrochloride is a prime example of this, with a variety of synonyms and identifiers used across different databases and publications. Understanding these is crucial for comprehensive literature searches and clear scientific communication.

The most prevalent synonym for the parent compound, 3-(1-pyrrolidinylmethyl)pyridine, is Nicotine . The dihydrochloride salt is therefore most commonly referred to as Nicotine dihydrochloride .

Below is a table summarizing the key identifiers for this compound, facilitating its unambiguous identification.

IdentifierValueSource
IUPAC Name 3-(1-methylpyrrolidin-2-yl)pyridine;dihydrochloride[1]
CAS Number 28357-52-0[1]
Molecular Formula C₁₀H₁₆Cl₂N₂[1]
Molecular Weight 235.15 g/mol [1]
Synonyms Nicotine dihydrochloride, Dihydrochloride nicotine[1]

Part 2: The Scientific Core - Synthesis, Mechanism, and Biological Impact

Synthesis of (S)-Nicotine and its Dihydrochloride Salt

The synthesis of (S)-Nicotine, the naturally occurring enantiomer, is a well-established process in organic chemistry. A common and efficient method involves the reaction of ethyl nicotinate with N-vinyl-2-pyrrolidone.[2][3] This is followed by reduction and methylation to yield the final product. The dihydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.

This protocol is a synthesized representation of established methods.[3][4]

  • Step 1: Condensation. In a round-bottom flask, dissolve ethyl nicotinate and N-vinyl-2-pyrrolidone in an appropriate solvent such as toluene. Add a strong base, for example, sodium ethoxide, and reflux the mixture. This initiates a condensation reaction.

  • Step 2: Hydrolysis and Decarboxylation. After the initial reaction, acidify the mixture with hydrochloric acid and continue to reflux. This step removes the vinyl group and results in the formation of myosmine.

  • Step 3: Reduction. Cool the reaction mixture and reduce the myosmine to nornicotine. Sodium borohydride (NaBH₄) in a suitable solvent like isopropanol is a commonly used reducing agent for this transformation.

  • Step 4: Methylation. The final step is the N-methylation of nornicotine to yield (S)-nicotine. This can be achieved using reagents such as formaldehyde and formic acid.

  • Purification. The resulting (S)-nicotine can be purified by distillation under reduced pressure.

  • Dissolve the purified (S)-nicotine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the nicotine solution while stirring.

  • The nicotine dihydrochloride will precipitate out of the solution as a white solid.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Mechanism of Action: The Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine exerts its profound biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[5][6] These are ligand-gated ion channels found throughout the central and peripheral nervous systems.[6] The binding of nicotine to nAChRs leads to a conformational change in the receptor, opening an ion channel that is permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺).[7] This influx of positive ions depolarizes the cell membrane, leading to the generation of an action potential and the subsequent release of various neurotransmitters.[5]

The diversity of nAChR subtypes, which are formed by different combinations of α and β subunits, underlies the wide range of physiological and pharmacological effects of nicotine.[6]

The table below presents the binding affinity (Ki) and potency (EC50) of nicotine for several key human nAChR subtypes. These values are indicative of the compound's interaction with its primary targets.

nAChR SubtypeBinding Affinity (Ki)Potency (EC50)
α4β2 High Affinity~10-100 nM[8]
α7 Lower Affinity~1-10 µM[9]
α3β4 Moderate Affinity~1 µM[9]
α6β2 High AffinityHigh sensitivity to nicotine[6]

Note: Ki and EC50 values can vary depending on the experimental system and conditions.

Downstream Signaling Cascades

The activation of nAChRs by nicotine initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.[10] Two of the most well-characterized downstream pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial in regulating a multitude of cellular processes, including cell survival, proliferation, and synaptic plasticity.

The activation of the PI3K/Akt pathway by nicotine is a key mechanism underlying its pro-survival effects in various cell types.[11][12] This pathway is initiated by the Ca²⁺ influx following nAChR activation, which can lead to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt, a serine/threonine kinase that, in turn, phosphorylates a number of downstream targets to promote cell survival and inhibit apoptosis.[11][13]

PI3K_Akt_Pathway Nicotine Nicotine nAChR nAChR Nicotine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival

Nicotine-induced PI3K/Akt Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by nicotine.[14][15] Similar to the PI3K/Akt pathway, its activation is often initiated by Ca²⁺ influx. This leads to the activation of a series of protein kinases, culminating in the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and regulate the expression of genes involved in cellular processes such as proliferation, differentiation, and synaptic plasticity.[16]

MAPK_ERK_Pathway Nicotine Nicotine nAChR nAChR Nicotine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ras Ras Ca_influx->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., CREB, c-Fos) ERK->Transcription activates Gene_Expression Gene Expression & Cellular Responses Transcription->Gene_Expression

Nicotine-induced MAPK/ERK Signaling Pathway

Part 3: Applications in Research and Drug Development

The multifaceted actions of nicotine have made it a valuable tool in neuroscience research and a subject of interest for therapeutic development, particularly in the context of neurodegenerative diseases.

Pharmacokinetics Across Species

Understanding the pharmacokinetic profile of nicotine is essential for designing and interpreting both preclinical and clinical studies. The table below provides a comparative overview of key pharmacokinetic parameters in different species.

SpeciesRoute of AdministrationTmaxCmaxHalf-life (t½)Bioavailability
Human Transdermal--~2.8 h[17]~68%[17]
Human Oral--~2 h[18]~40%[18]
Rat Intravenous--~7 h (cotinine)[19]-
Rat Oral---~53%[20]
Monkey Subcutaneous~10-20 min~15-20 ng/mL~60 min-

Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and individual factors.

In Vitro and In Vivo Experimental Models

A variety of experimental models are employed to investigate the effects of nicotine. These range from in vitro assays using cell lines or primary neurons to in vivo studies in animal models that can recapitulate aspects of human diseases.

In_Vitro_Workflow Start Start: Nicotine Dihydrochloride Cell_Culture Cell Culture (e.g., SH-SY5Y, PC12, primary neurons) Start->Cell_Culture Binding_Assay Receptor Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (Determine EC50, ion channel properties) Cell_Culture->Patch_Clamp Calcium_Imaging Calcium Imaging (Measure intracellular Ca²⁺) Cell_Culture->Calcium_Imaging Western_Blot Western Blot (Analyze signaling pathway activation) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis

Workflow for in vitro characterization of nicotine's effects.

This generalized protocol outlines the key steps for characterizing the effects of nicotine on nAChRs using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunits) on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup: Place the coverslip with cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Patching: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current. Apply nicotine at various concentrations to the cell using a perfusion system and record the elicited currents.

  • Data Analysis: Measure the peak amplitude of the nicotine-evoked currents at each concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the EC50.

Therapeutic Potential in Neurodegenerative Disorders

The ability of nicotine to modulate cholinergic and dopaminergic neurotransmission has led to extensive research into its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease: In Alzheimer's disease, there is a significant loss of cholinergic neurons. Nicotine, by stimulating the remaining nAChRs, may help to improve cognitive function.[21][22] However, clinical trial results have been mixed, and it is not currently a recommended treatment.[21]

  • Parkinson's Disease: Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Nicotine can enhance dopamine release in the striatum, potentially offering symptomatic relief.[12] Epidemiological studies have also suggested an inverse correlation between smoking and the risk of developing Parkinson's disease.[12]

Part 4: Conclusion and Future Directions

3-(1-pyrrolidinylmethyl)pyridine, or nicotine, remains a compound of significant interest to the scientific community. Its well-defined mechanism of action through nAChRs and its ability to modulate key neurotransmitter systems and intracellular signaling pathways make it an invaluable research tool. While its therapeutic potential in neurodegenerative diseases is still under investigation, the insights gained from studying nicotine continue to drive the development of novel and more selective nAChR ligands with improved therapeutic profiles. A thorough understanding of its synonyms, synthesis, and complex biological activities, as outlined in this guide, is paramount for any researcher or drug development professional working in this exciting and challenging field.

References

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Methodological & Application

Reductive amination synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine from 3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(pyrrolidin-1-ylmethyl)pyridine from 3-pyridinecarboxaldehyde and pyrrolidine is a foundational transformation in medicinal chemistry, frequently utilized to append basic solubilizing groups to heteroaromatic scaffolds. This application note details a highly selective, high-yielding reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB). Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process analytical controls, and a self-validating experimental framework to ensure reproducibility and high product purity.

Mechanistic Rationale & Reagent Selection

The transformation relies on a two-stage cascade: the condensation of the aldehyde and amine to form an electrophilic iminium intermediate, followed by its irreversible reduction to the tertiary amine.

Why Sodium Triacetoxyborohydride (STAB)? Historically, reductive aminations employed Sodium Cyanoborohydride (NaBH₃CN); however, STAB has emerged as the superior reagent due to its lower toxicity profile and enhanced chemoselectivity, as established by [1]. The three electron-withdrawing acetoxy ligands on the borohydride anion significantly attenuate its nucleophilicity. Consequently, STAB is unreactive toward the starting 3-pyridinecarboxaldehyde but readily reduces the more electrophilic iminium ion. This kinetic differentiation effectively eliminates the formation of 3-pyridinemethanol (the direct aldehyde reduction byproduct).

Solvent and Catalyst Causality: 1,2-Dichloroethane (DCE) is selected as the primary solvent. It provides optimal solubility for both the organic substrates and the inorganic STAB, while accelerating reaction kinetics compared to Tetrahydrofuran (THF)[1]. While acetic acid is often added to catalyze iminium formation with weakly basic amines, pyrrolidine is a strong secondary amine (pKa ~11.2). Therefore, the condensation with the unhindered 3-pyridinecarboxaldehyde proceeds rapidly without exogenous acid, minimizing the risk of side reactions.

Mechanism Aldehyde 3-Pyridinecarboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Pyrrolidine - H2O Amine Pyrrolidine Amine->Iminium Condensation Product 3-(Pyrrolidin-1-ylmethyl)pyridine Iminium->Product NaBH(OAc)3 Reduction

Mechanistic pathway of STAB-mediated reductive amination.

Materials and Stoichiometry

To ensure complete conversion and account for the moisture sensitivity of the reducing agent, a slight excess of pyrrolidine and a 1.4 molar equivalent of STAB are utilized.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Pyridinecarboxaldehyde 107.111.001.07 g (10.0 mmol)Electrophilic Substrate
Pyrrolidine 71.121.050.75 g (10.5 mmol)Nucleophilic Amine
Sodium Triacetoxyborohydride 211.941.402.97 g (14.0 mmol)Selective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLReaction Solvent
Saturated NaHCO₃ (aq) N/AN/A25.0 mLQuench / Neutralization
Dichloromethane (DCM) 84.93N/A3 × 20 mLExtraction Solvent

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Iminium Formation Stir 30 min at 25°C Step1->Step2 Step3 3. Hydride Reduction Portionwise NaBH(OAc)3 addition Step2->Step3 Step4 4. Aqueous Quench Sat. NaHCO3 neutralization Step3->Step4 Step5 5. Organic Extraction DCM phase separation Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Step 1: Reaction Assembly & Iminium Maturation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen (N₂) to prevent atmospheric moisture from degrading the STAB reagent.

  • Dissolution: Add 3-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) to the flask, followed by anhydrous DCE (30 mL).

  • Condensation: Inject pyrrolidine (0.75 g, 10.5 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality: This maturation period allows the equilibrium to shift toward the iminium ion prior to the introduction of the reducing agent, ensuring maximum atom economy.

Step 2: Hydride Delivery
  • Addition: Add Sodium Triacetoxyborohydride (2.97 g, 14.0 mmol) portionwise over 10 minutes.

    • Causality: Portionwise addition mitigates the mild exotherm associated with hydride transfer and prevents localized depletion of the iminium intermediate.

  • Reaction: Stir the opaque, milky suspension at room temperature under N₂ for 3 to 4 hours.

Step 3: Quench & Liquid-Liquid Extraction
  • Neutralization: Cool the flask in an ice bath (0 °C) and carefully quench the reaction by adding saturated aqueous NaHCO₃ (25 mL) dropwise.

    • Causality: The reaction generates acetic acid and boron-complex byproducts. NaHCO₃ neutralizes the acid, breaking down the boron complexes and ensuring that both the pyridine ring and the newly formed tertiary amine are fully deprotonated (free base form). This is critical to prevent the product from partitioning into the aqueous layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (TEA).

    • Causality: TEA is added to the mobile phase to passivate the acidic silanol groups on the silica gel, preventing the highly basic 3-(pyrrolidin-1-ylmethyl)pyridine from streaking or irreversibly binding to the column.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the protocol, the following in-process and final validation checks must be employed:

  • In-Process Control (TLC): Monitor the reaction using TLC (Silica gel, DCM/MeOH 9:1). The starting 3-pyridinecarboxaldehyde is strongly UV-active (254 nm). The product will also be UV-active but will exhibit a significantly lower Rf value due to increased polarity. Validation: Stain the TLC plate with Dragendorff's reagent; the appearance of a distinct orange spot confirms the presence of the newly formed tertiary amine.

  • Mass Spectrometry (GC/MS or LC/MS): Confirm the disappearance of the aldehyde mass signal (

    
     107) and the emergence of the target product mass (
    
    
    
    162.1).
  • Final QA (¹H NMR - 400 MHz, CDCl₃): The success of the reaction is definitively validated by the disappearance of the characteristic aldehyde proton singlet at ~10.1 ppm and the appearance of a new methylene singlet at ~3.6 ppm, corresponding to the -CH₂- bridging the pyridine and pyrrolidine rings.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Preparation of dihydrochloride salts of pyridine-pyrrolidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Isolation of Pyridine-Pyrrolidine Dihydrochloride Salts

Executive Summary

This guide details the protocol for converting pyridine-pyrrolidine based free bases (e.g., nornicotine analogs, histamine H3 antagonists) into their stable dihydrochloride (2HCl) salt forms.[1] While the free bases of these motifs are often viscous, oxidatively unstable oils, the dihydrochloride salts are typically crystalline solids with improved aqueous solubility and shelf-life.

Key Challenges Addressed:

  • Hygroscopicity: These salts are prone to deliquescence; strict anhydrous handling is required.[1]

  • Stoichiometry Control: Ensuring full protonation of both the pyrrolidine (

    
    ) and the weaker pyridine (
    
    
    
    ) nitrogens.
  • Oiling Out: Overcoming the formation of amorphous gums during acidification.

Chemical Context & Mechanism

The formation of a dihydrochloride salt in this class requires overcoming the significant basicity gap between the two nitrogen centers.

  • N1 (Pyrrolidine): Highly basic secondary/tertiary amine.[1] Protonates readily even with weak acids or 1 eq. of HCl.[1]

  • N2 (Pyridine): Weakly basic aromatic amine.[1] Protonation requires a lower pH and a distinct excess of HCl to prevent the formation of a monohydrochloride/dihydrochloride mixture.

Reaction Scheme:


[1][2]

Experimental Workflow (Logic Map)

The following flowchart illustrates the decision-making process for solvent selection and isolation based on the physical behavior of the intermediate.

SaltFormation Start Crude Free Base (Oil/Solid) Solvent Dissolution Solvent (EtOAc, EtOH, or DCM) Start->Solvent AcidAdd Add HCl Source (4M in Dioxane or 2M in Et2O) Solvent->AcidAdd 0-5°C, Dropwise Check Observation? AcidAdd->Check Precip White Precipitate Forms Check->Precip Ideal Oil Oiling Out / Gum Check->Oil Common Issue Filter Filtration (N2 atm) Precip->Filter Triturate Trituration (Add Et2O/Hexane + Sonicate) Oil->Triturate Final Dry Dihydrochloride Salt (Store Desiccated) Filter->Final Vacuum Dry Triturate->Check Re-assess Recryst Recrystallization (MeOH/Et2O) Triturate->Recryst If persistent Recryst->Filter

Figure 1: Decision tree for the salt formation and isolation process.

Detailed Protocols

Method A: Anhydrous Precipitation (Preferred)

Best for: High-value intermediates where water exclusion is critical to prevent hydrate formation.[1][2]

Reagents:

  • Substrate: 1.0 g Pyridine-Pyrrolidine amine (Free Base).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Anhydrous.[1][2]

  • Acid: 4.0 M HCl in 1,4-Dioxane (Commercial solution).[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous EtOAc in a round-bottom flask under Nitrogen. Cool to 0–5°C using an ice bath.[1]

  • Acidification: Slowly add 4.0 M HCl in Dioxane (2.5 equivalents, approx. 2.8 mL) dropwise via syringe.[1]

    • Note: A white smoke (fumes) may appear; this is normal.[1]

    • Observation: A precipitate should begin to form immediately.[1]

  • Maturation: Remove the ice bath and allow the slurry to stir at room temperature (20–25°C) for 1–2 hours. This "ages" the precipitate, improving filterability.

  • Isolation: Filter the solid rapidly under a blanket of Nitrogen (using a Schlenk frit is ideal to avoid moisture uptake).

  • Washing: Wash the cake 2x with cold anhydrous Diethyl Ether (

    
    ) to remove excess acid and dioxane.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Remediation of "Oiled Out" Products

Use this if Method A results in a sticky gum instead of a powder.

  • Decantation: Stop stirring. Allow the oil to settle. Decant the supernatant solvent (EtOAc/Dioxane) carefully.

  • Trituration: Add fresh anhydrous Diethyl Ether or Hexane (10–15 mL) to the gummy residue.

  • Sonication: Place the flask in a sonication bath for 10–20 minutes. The mechanical energy often induces nucleation, turning the gum into a white powder.

  • Repetition: If the gum persists, dissolve it in a minimum amount of Methanol (MeOH), then slowly add

    
     until turbid, and refrigerate.
    

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry 2.1 – 2.5 EquivalentsPyridine protonation is equilibrium-driven; excess HCl forces the equilibrium to the di-salt form.[1][2]
Temperature 0°C (Addition)

25°C (Aging)
Low temp controls exotherm; Room temp promotes crystal growth (Ostwald ripening).[1][2]
Water Content < 0.5% (Solvents)Water acts as a plasticizer, lowering the

of the salt and causing oiling out.
Atmosphere Nitrogen / ArgonDihydrochlorides are hygroscopic.[1] Moisture uptake leads to deliquescence (turning into liquid).[1]

Analytical Validation

To confirm the formation of the Dihydrochloride (vs. Monohydrochloride):

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Look for the disappearance of the sharp amine -NH signal.

    • Broad exchangeable protons (

      
      ) typically appear between 9.0–12.0 ppm.[1]
      
    • Shift Diagnosis: The protons on the pyridine ring adjacent to the nitrogen will shift downfield (deshielding) significantly (

      
       ppm) upon protonation.
      
  • Chloride Titration (Argentometric):

    • Dissolve salt in water.[1] Titrate with 0.1 N

      
      .[1]
      
    • Calculation:

      
      [1][2]
      
    • Result should be within

      
       of theoretical.
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on salt selection logic).

  • Sigma-Aldrich. (n.d.).[1][2] (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride Product Sheet. Retrieved from (Example of commercial standard).[1][2]

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of Pyridine Derivatives. Retrieved from (General protocols for pyridine handling).[1][2]

  • ChemicalBook. (2025).[1] 3-(2-Pyrrolidinyl)pyridine Synthesis and Properties. Retrieved from .[1][2]

  • Kumari, P., et al. (2022).[1] Synthesis, Structural Characterization... of Different Salts in the Diamine/HCl System. MDPI.[1][4] Retrieved from (Stoichiometry and polymorphism in diamine salts).[1][2]

Sources

Strategic N-Alkylation of Pyrrolidine with 3-Picolyl Chloride: Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The synthesis of 3-(pyrrolidin-1-ylmethyl)pyridine is a critical transformation in medicinal chemistry, forming a core scaffold in numerous pharmacologically active agents. This application note provides a comprehensive guide for the N-alkylation of pyrrolidine with 3-picolyl chloride, targeting researchers, scientists, and drug development professionals. We delve into the underlying SN2 mechanism, compare various reagent systems—from conventional inorganic bases in polar aprotic solvents to advanced phase-transfer catalysis—and provide detailed, validated protocols. The causality behind experimental choices is explained to empower users to optimize the reaction for their specific needs, ensuring high yield, purity, and scalability.

Introduction and Strategic Importance

The construction of carbon-nitrogen bonds via N-alkylation is a cornerstone of modern organic synthesis.[1] Specifically, the reaction between a secondary amine, such as pyrrolidine, and an activated alkyl halide is a highly reliable method for producing tertiary amines.[2] The target molecule, 3-(pyrrolidin-1-ylmethyl)pyridine, is a valuable building block in pharmaceutical development, appearing in compounds designed to interact with various biological targets.[3]

3-Picolyl chloride, the alkylating agent, is a versatile reagent used in the synthesis of pharmaceuticals and agrochemicals.[4] However, its hydrochloride salt form, which is the common commercial product, introduces specific considerations for base stoichiometry that must be addressed for reaction success.[5][6][7][8]

This guide moves beyond a simple recitation of steps to provide a senior-level perspective on reagent selection, mechanistic considerations, and process optimization for this pivotal reaction.

Mechanistic Framework: The SN2 Pathway

The N-alkylation of pyrrolidine with 3-picolyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. As a secondary amine, pyrrolidine is a potent nucleophile that readily attacks the electrophilic methylene carbon of 3-picolyl chloride, displacing the chloride leaving group.

Key Mechanistic Steps:

  • Neutralization (If Starting with Hydrochloride Salt): 3-Picolyl chloride is typically supplied as its hydrochloride salt. The first crucial step is the in-situ neutralization of this salt by a base to generate the free, reactive 3-picolyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the chloromethyl group. This occurs in a single, concerted step where the C-N bond forms as the C-Cl bond breaks.

  • Deprotonation: The initial product is a tertiary ammonium salt. A base present in the reaction mixture abstracts the proton from the nitrogen atom, yielding the neutral tertiary amine product, 3-(pyrrolidin-1-ylmethyl)pyridine, and a protonated base byproduct.

Unlike the alkylation of primary amines, which often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products, the alkylation of a secondary amine to a tertiary amine is generally more selective.[2][9][10] The resulting tertiary amine is more sterically hindered, which significantly slows the rate of further alkylation to the quaternary ammonium salt.[2]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Intermediate & Products Pyrrolidine Pyrrolidine (Nucleophile) TS [Pyrrolidine---CH2-Picolyl---Cl]‡ Pyrrolidine->TS Nucleophilic Attack PicolylCl 3-Picolyl Chloride (Electrophile) PicolylCl->TS AmmoniumSalt Tertiary Ammonium Salt TS->AmmoniumSalt Leaving Group Departs FinalProduct 3-(Pyrrolidin-1-ylmethyl)pyridine AmmoniumSalt->FinalProduct Deprotonation Base Base Base->FinalProduct ProtonatedBase Protonated Base Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with Base, Alkyl Halide, Solvent, (Catalyst) B Add Pyrrolidine (dropwise) A->B C Heat to Target Temperature B->C D Monitor by TLC until completion C->D E Cool & Filter (Conv.) or Separate Layers (PTC) D->E F Wash & Dry Organic Phase E->F G Concentrate under Reduced Pressure F->G H Purify via Column Chromatography G->H

Sources

Catalytic Applications of 3-(Pyrrolidin-1-ylmethyl)pyridine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential catalytic applications of 3-(Pyrrolidin-1-ylmethyl)pyridine ligands. Designed for researchers, scientists, and professionals in drug development, this document offers detailed application notes and protocols to facilitate the exploration of this versatile ligand class in catalysis. While direct literature on the catalytic uses of this specific ligand is emerging, this guide synthesizes established principles from related pyridine and pyrrolidine-based catalytic systems to provide a robust framework for its application.

Introduction: The Promise of a Hybrid Ligand Scaffold

The 3-(Pyrrolidin-1-ylmethyl)pyridine ligand presents a unique amalgamation of two key structural motifs in coordination chemistry and catalysis: the electron-donating pyridine ring and the versatile pyrrolidine moiety. This bidentate N,N'-ligand offers a compelling combination of electronic and steric properties that can be fine-tuned to influence the activity and selectivity of metal-based catalysts.

The pyridine nitrogen provides a strong coordination site for a wide range of transition metals, forming stable complexes that are essential for catalytic turnovers.[1] The pyrrolidine ring, often derived from the chiral pool, introduces the potential for stereochemical control, making these ligands attractive candidates for asymmetric catalysis.[2] The methylene bridge connecting these two components provides conformational flexibility, which can be crucial for accommodating different substrate geometries within the catalytic pocket.

This guide will explore the synthesis of these ligands, the preparation of their transition metal complexes, and their potential applications in two key areas of organic synthesis: asymmetric transfer hydrogenation and palladium-catalyzed cross-coupling reactions.

Ligand and Complex Synthesis: Building the Catalytic Machinery

The successful application of 3-(Pyrrolidin-1-ylmethyl)pyridine ligands in catalysis begins with their efficient synthesis and subsequent coordination to a suitable metal center.

Synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine

A common and effective method for the synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine is through the reductive amination of 3-pyridinecarboxaldehyde with pyrrolidine. This two-step, one-pot procedure is generally high-yielding and utilizes readily available starting materials.

Protocol 1: Synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine

Materials:

  • 3-Pyridinecarboxaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM, add pyrrolidine (1.1 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(Pyrrolidin-1-ylmethyl)pyridine ligand.

Synthesis of a Representative Ruthenium(II) Complex

Ruthenium(II) complexes are well-known for their catalytic prowess in hydrogenation and transfer hydrogenation reactions.[2][3] The following protocol describes the synthesis of a representative Ru(II) complex with the 3-(Pyrrolidin-1-ylmethyl)pyridine ligand.

Protocol 2: Synthesis of [RuCl2(p-cymene)(3-(Pyrrolidin-1-ylmethyl)pyridine)]

Materials:

  • [RuCl2(p-cymene)]2 dimer

  • 3-(Pyrrolidin-1-ylmethyl)pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (0.5 eq) in anhydrous DCM.

  • To this solution, add a solution of 3-(Pyrrolidin-1-ylmethyl)pyridine (1.0 eq) in anhydrous DCM dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the product.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting complex can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and environmentally benign method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.[4] Ruthenium(II) complexes bearing chiral N,N'-ligands are among the most effective catalysts for this transformation.[2] The use of a chiral version of the 3-(Pyrrolidin-1-ylmethyl)pyridine ligand, for instance, derived from (S)- or (R)-prolinol, can be explored for enantioselective reductions.

dot

ATH_Mechanism Ru_precatalyst [Ru(II)-Ligand] Precatalyst Ru_hydride [Ru(II)-H] Active Catalyst Ru_precatalyst->Ru_hydride Base, H-donor Substrate Ketone (Substrate) Ru_hydride->Substrate Coordination Alcohol Chiral Alcohol (Product) Substrate->Alcohol Hydride Transfer Alcohol->Ru_hydride Product Release, Regeneration H_donor Isopropanol (H-donor) Acetone Acetone (Byproduct) H_donor->Acetone Oxidation

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the ATH of acetophenone, a common benchmark substrate, using a chiral Ru(II)-3-(pyrrolidin-1-ylmethyl)pyridine catalyst.

Table 1: Reaction Parameters for Asymmetric Transfer Hydrogenation

ParameterValue
SubstrateAcetophenone
Catalyst Loading1 mol%
Hydrogen DonorIsopropanol/Formic acid-triethylamine
BasePotassium tert-butoxide (t-BuOK)
SolventIsopropanol
Temperature82 °C
Reaction Time1-24 hours

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Chiral Ru(II)-3-(pyrrolidin-1-ylmethyl)pyridine complex (from Protocol 2, using a chiral ligand)

  • Acetophenone

  • Isopropanol, anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • Standard Schlenk glassware and inert atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the chiral Ru(II) catalyst (0.01 eq) and t-BuOK (0.1 eq) in anhydrous isopropanol.

  • Add acetophenone (1.0 eq) to the mixture.

  • Heat the reaction mixture to 82 °C and stir for the desired time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are indispensable tools for the formation of carbon-carbon bonds.[5][6] The electronic properties of the ligand coordinated to the palladium center play a crucial role in the efficiency of these reactions.[7] The 3-(Pyrrolidin-1-ylmethyl)pyridine ligand, with its combination of a sigma-donating pyrrolidine and a pi-accepting pyridine, can potentially stabilize the palladium catalyst throughout the catalytic cycle.

dot

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification P1 Combine Pd precatalyst and ligand P2 Add aryl halide, alkene, and base P1->P2 P3 Add solvent and degas P2->P3 R1 Heat to desired temperature P3->R1 R2 Monitor reaction progress (TLC/GC) R1->R2 W1 Cool and dilute with solvent R2->W1 W2 Filter and wash W1->W2 W3 Purify by column chromatography W2->W3

Sources

Synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine analogs for histamine H1 antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Pharmacological Evaluation of 3-(Pyrrolidin-1-ylmethyl)pyridine Analogs as H1 Receptor Antagonists

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

The histamine H1 receptor (H1R) remains a critical therapeutic target for allergic rhinitis, urticaria, and vestibular disorders. While first-generation antihistamines (e.g., chlorpheniramine) were effective, they suffered from poor selectivity and blood-brain barrier (BBB) penetration, leading to sedation.

This application note details the synthesis and evaluation of 3-(pyrrolidin-1-ylmethyl)pyridine analogs. This scaffold represents a "privileged fragment" in medicinal chemistry, combining the bioisosteric properties of the pyridine ring (improving aqueous solubility compared to benzene) with the rigidified tertiary amine of the pyrrolidine, which restricts conformational entropy upon receptor binding.[1]

To understand the antagonistic mechanism, one must visualize the constitutive activity of the H1R.[1] H1R couples to the


 protein family.[1] Antagonists (more accurately, inverse agonists) stabilize the inactive state, preventing the G-protein coupling cascade described below.
H1 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway blocked by the target compounds.[1]

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binding Gq Gq Protein (Activation) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Response Vasodilation / Bronchoconstriction Ca->Response Downstream Effect

Figure 1: Canonical H1 Receptor signaling cascade via the Gq-PLC-IP3 axis leading to calcium mobilization.

Synthetic Strategy: Reductive Amination[4][7][8][9]

While nucleophilic substitution (using 3-(chloromethyl)pyridine) is a viable route, it often suffers from over-alkylation and requires handling vesicant alkyl halides. Reductive Amination is the superior method for library generation due to its mild conditions, high chemoselectivity, and operational simplicity.

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN byproducts. Furthermore, STAB is less reactive than Sodium Borohydride (

), allowing for the selective reduction of the iminium ion intermediate without reducing the aldehyde starting material.[1]
Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde 3-Pyridinecarboxaldehyde (or analogs) Mix Imine Formation DCE, 25°C, 30 min Aldehyde->Mix Amine Pyrrolidine (1.1 eq) Amine->Mix Reduction Reduction Add NaBH(OAc)3 (1.5 eq) Mix->Reduction In situ Quench Quench Sat. NaHCO3 Reduction->Quench 12-16 h Extraction Extraction (DCM) & Drying (MgSO4) Quench->Extraction Product 3-(Pyrrolidin-1-ylmethyl)pyridine Extraction->Product

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride in 1,2-Dichloroethane (DCE).

Detailed Experimental Protocol

Protocol A: Synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine

Objective: Synthesis of the core scaffold from 3-pyridinecarboxaldehyde.

Reagents:

  • 3-Pyridinecarboxaldehyde (MW 107.11): 1.07 g (10 mmol)

  • Pyrrolidine (MW 71.12): 0.78 g (11 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (MW 211.94): 3.18 g (15 mmol, 1.5 equiv)

  • Acetic Acid (glacial): 0.60 g (10 mmol, 1.0 equiv) - Catalyst

  • Solvent: 1,2-Dichloroethane (DCE) - Anhydrous

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.07 g) in 40 mL of anhydrous DCE.

    • Add Pyrrolidine (0.78 g) followed by Acetic Acid (0.60 g).

    • Note: The addition of acetic acid buffers the reaction and accelerates iminium ion formation, which is the active species for reduction.[1]

    • Stir the mixture at room temperature (

      
      ) for 30–60 minutes under a nitrogen atmosphere.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (3.18 g) in a single portion.

    • Caution: Slight gas evolution (

      
      ) may occur; ensure the system is vented via a needle or bubbler.[1]
      
    • Stir the reaction mixture at room temperature for 16 hours (overnight).

  • Quenching and Workup:

    • Quench the reaction by slowly adding 30 mL of saturated aqueous

      
       solution.[1] Stir vigorously for 15 minutes to decompose the borate complex.
      
    • Transfer to a separatory funnel.[1] Separate the organic layer.[1][2]

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine the organic layers and wash with brine (30 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically

      
       pure.[1] For analytical grade, purify via flash column chromatography on silica gel.
      
    • Eluent: DCM:MeOH:NH4OH (95:4.5:0.5). The ammonia is critical to prevent the basic pyridine/pyrrolidine product from streaking on the acidic silica.[1]

Yield Expectations: 85–95% isolated yield.

Biological Validation: Radioligand Binding Assay

To determine the affinity (


) of the synthesized analogs for the H1 receptor, a competitive binding assay using 

-Pyrilamine (also known as Mepyramine) is the gold standard.[1]
Protocol B: H1 Receptor Competition Binding

Objective: Determine the inhibitory constant (


) of the synthesized analog.

Materials:

  • Membranes: HEK-293 cells stably expressing human H1 receptor (commercially available or in-house prep).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~20-30 Ci/mmol). Concentration used: 2 nM.[1]
    
  • Non-specific Binding Control: Promethazine or Chlorpheniramine (

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    

Workflow:

  • Preparation: Dilute test compounds in DMSO (10 mM stock) and then serially dilute in Assay Buffer (Final DMSO

    
    ).
    
  • Incubation:

    • In a 96-well plate, add:

      • 
         Test Compound (various concentrations).
        
      • 
        
        
        
        
        -Pyrilamine (2 nM final).
      • 
         Membrane suspension (
        
        
        
        protein/well).
    • Incubate for 60 minutes at

      
       (Room Temp) with gentle shaking.
      
  • Termination:

    • Harvest cells using a cell harvester onto GF/B filter plates pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[1]

    • Wash

      
       with ice-cold Assay Buffer.[1]
      
  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count in a MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is the dissociation constant of

-Pyrilamine (typically ~1.5 nM).[3]
Assay Logic Diagram

Assay_Logic Start Membrane Prep (hH1 Receptor) Incubation Incubation (Membrane + 3H-Ligand + Analog) Start->Incubation Equilibrium Equilibrium Reached (60 min @ 25°C) Incubation->Equilibrium Filter Vacuum Filtration (GF/B Filters) Equilibrium->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 3: Workflow for the high-throughput radioligand competition binding assay.

Structure-Activity Relationship (SAR) & Data Interpretation

The core 3-(pyrrolidin-1-ylmethyl)pyridine (Compound 1) is a weak antagonist because it lacks the second hydrophobic aryl group required for high-affinity binding to the H1 receptor's hydrophobic pocket.[1] Optimization requires adding lipophilicity.[1]

Table 1: Representative SAR Data for Pyridine Analogs

CmpdStructure DescriptionSubstitution (R)

(hH1) [nM]
Notes
1 Core ScaffoldH> 10,000Fragment only; low affinity.
2 Benzyl-substituted2-Benzyl (on pyrrolidine)450Improved hydrophobic contact.
3 Diaryl-methyl

-Phenyl (on linker)
12Potent. Resembles Pheniramine.
4 Halogenated

-(4-Chlorophenyl)
2.5Lead. Halogen improves potency.

Interpretation:

  • Compound 1 serves as a polar "head group" anchor.[1]

  • Compound 3 & 4 demonstrate that converting the methylene linker to a methine linker with a second aryl ring (via Grignard addition to the aldehyde before amination, or using a ketone precursor) is essential for nanomolar potency. This aligns with the classical "bi-aryl" pharmacophore of antihistamines.[1]

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB method).
  • Kuthyala, S., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.[1] Retrieved from [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Vasudevan, A., et al. (2002).[4] Synthesis and evaluation of potent pyrrolidine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Drying Protocols for Pyridine Derivative Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of pyridine-based salts.

Before diving into the protocols, we must establish a critical chemical distinction: Unsubstituted pyridine only forms a monohydrochloride salt due to its single basic nitrogen. When we discuss "pyridine dihydrochloride salts," we are referring to pyridine derivatives containing a second basic nitrogen center—such as 3,4-diaminopyridine (amifampridine) or piperidinyl-pyridines.

These dual-cation systems present a unique challenge: they are notoriously hygroscopic[1]. The two protonated nitrogen centers create a highly favorable hydrogen-bonding network with atmospheric moisture, often resulting in the spontaneous formation of 1:1 hydrates or collapsing into stubborn, glassy oils[2]. Simply turning up the heat in a vacuum oven is a flawed approach; excessive thermal energy can cause the salt to dissociate, boiling off HCl gas and ruining the stoichiometry of your compound[3].

The following guide provides field-proven, self-validating methodologies to safely and effectively remove residual water without compromising the integrity of your dihydrochloride salts.

Part 1: Quantitative Comparison of Drying Methodologies

Selecting the correct drying method depends entirely on the hydration state of your salt. The table below synthesizes the operational parameters and risks associated with standard techniques.

Drying MethodTemp (°C)PressureTime (h)Target Residual H₂ORisk of HCl LossBest Application
Standard Vacuum Oven 50–6010 mbar12–161.0 – 3.0%ModerateBulk drying of slightly damp filter cakes[4].
Azeotropic Distillation 80–1101 atm2–4< 0.1%LowRecovering heavily hydrated salts that have oiled out.
High-Vac Desiccation 20–25< 0.1 mbar24–48< 0.5%Very LowFinal polishing of analytical samples; preventing lattice collapse.
Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot rely on blind faith. The methodologies below are designed as self-validating systems , meaning they contain built-in physical, gravimetric, and analytical checkpoints to confirm success.

Protocol A: Azeotropic Distillation (For Oily or Glassy Salts)

When a dihydrochloride salt absorbs too much water, the crystal lattice collapses into a supersaturated oil[2]. Vacuum drying this oil will only trap the water further. Azeotropic distillation exploits the boiling point of a solvent-water mixture to physically drag water out of the system.

  • Suspension: Suspend the oily dihydrochloride salt in a large excess of anhydrous toluene in a round-bottom flask. If the oil is completely immiscible and clumps, add a minimal volume of absolute ethanol to aid dispersion.

  • Distillation Setup: Attach a Dean-Stark trap filled with anhydrous toluene, and fit it with a reflux condenser.

  • Reflux & Monitor (Validation Check 1): Heat the mixture to reflux. Water will co-distill with the toluene, condense, and phase-separate in the Dean-Stark trap. Validation: The physical cessation of new water droplets accumulating in the trap confirms that bulk lattice water has been exhausted.

  • Isolation: Allow the flask to cool to room temperature. The anhydrous salt will precipitate out of the toluene as a solid. Filter the solid rapidly under a blanket of dry nitrogen.

  • Trituration: Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove residual toluene.

  • Analytical Validation (Validation Check 2): Perform a Karl Fischer (KF) titration on a 50 mg sample of the dried powder. A result of < 0.5% H₂O validates the protocol's success.

Protocol B: Chemical Desiccation under High Vacuum (For Solid Hydrates)

For salts that are already solid but contain 1-3% residual moisture, applying heat under vacuum risks the sublimation of HCl[3]. Chemical desiccation at ambient temperature is the safest route.

  • Preparation: Grind the slightly wet salt into a fine powder to maximize surface area. Spread it thinly across a wide glass petri dish.

  • Desiccant Pairing: Place the petri dish into a high-vacuum desiccator alongside a separate, wide dish containing fresh Phosphorus Pentoxide (

    
    ).
    
  • Evacuation: Apply high vacuum (

    
    ) at ambient temperature (
    
    
    
    ).
  • Visual Validation (Validation Check 1): Over 24 hours, observe the

    
    . As water leaves the salt and is captured by the desiccant, the 
    
    
    
    will form a visible, glassy crust. If the desiccant becomes completely syrupy, replace it and continue drying.
  • Gravimetric Validation (Validation Check 2): Weigh the salt dish. Return it to the vacuum for 6 hours, then weigh it again. Constant mass across two consecutive weighings validates that the drying process is complete.

  • Chemical Validation (Validation Check 3): Dissolve a 10 mg aliquot in distilled water and perform a chloride titration (e.g., Mohr method or ion chromatography). Confirming the exact 2:1 molar ratio of chloride to the pyridine base validates that no HCl was lost during the drying process.

Part 3: Diagnostic Workflow

Use the following decision tree to diagnose and treat water contamination in your samples.

DryingWorkflow Start Wet Dihydrochloride Salt (Oil, Glass, or Hydrate) KF Karl Fischer Titration Assess % H₂O Start->KF LowWater < 2% H₂O Surface Moisture KF->LowWater HighWater > 2% H₂O or Oily Lattice/Hydrate Water KF->HighWater VacDesic Vacuum Desiccation (P₂O₅, 25-40°C, <1 mbar) LowWater->VacDesic Azeo Azeotropic Distillation (Toluene/Ethanol) HighWater->Azeo Trituration Trituration in Anhydrous Diethyl Ether VacDesic->Trituration Azeo->Trituration DrySalt Anhydrous Dihydrochloride Salt (Free-flowing powder) Trituration->DrySalt

Fig 1. Diagnostic workflow for removing residual water from hygroscopic dihydrochloride salts.

Part 4: Troubleshooting FAQs

Q1: I placed my pyridine derivative dihydrochloride salt in the vacuum oven at 80°C, and it turned into a sticky, yellow oil. What happened? A1: You experienced a combination of lattice collapse and partial free-basing. Dihydrochloride salts of diamines are highly prone to forming stable hydrates[2]. When heated aggressively under vacuum without a chemical desiccant, the rapid removal of surface water causes the crystal lattice to collapse, dissolving the salt in its own residual lattice water (forming a supersaturated oil). Furthermore, temperatures above 60°C under deep vacuum can cause the thermal dissociation of the salt, boiling off HCl gas and leaving behind a sticky, impure free-base/monohydrochloride mixture[3].

Q2: How can I recover a sample that has already "oiled out"? A2: Do not attempt to dry the oil directly. Instead, use the technique of trituration[3]. Dissolve the oily material in a minimal amount of dry ethanol or dichloromethane. Once dissolved, dropwise add a large excess of anhydrous diethyl ether while stirring vigorously with a glass rod. The sudden change in solvent polarity forces the anhydrous dihydrochloride salt to rapidly precipitate as a white, free-flowing powder[3]. Filter this immediately under nitrogen.

Q3: My Karl Fischer titration shows 3% water, but the salt is a dry-looking powder. Is it safe to use in moisture-sensitive cross-coupling reactions? A3: No. A 3% water content in a low-molecular-weight dihydrochloride salt often indicates the presence of a stoichiometric 1:1 hydrate[2], rather than just surface moisture. Because the water is locked into the crystal lattice via strong hydrogen bonds to the protonated amines, the powder appears "dry." However, once dissolved in your reaction solvent, this water will be liberated and will rapidly quench moisture-sensitive catalysts (e.g., Grignard reagents or Pd-catalysts). You must subject the powder to Protocol B (High-Vac Desiccation with


) before use.

Q4: Can I use standard silica gel or calcium chloride in my desiccator instead of Phosphorus Pentoxide? A4: It is highly discouraged. The vapor pressure of water over silica gel or


 is not low enough to break the strong hydrogen bonds holding the hydrate together in a dihydrochloride salt. 

undergoes an irreversible chemical reaction with water to form phosphoric acid, creating a near-zero moisture environment that provides the thermodynamic driving force necessary to pull lattice water out of the salt.
References
  • ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?[3] URL:[Link]

  • Google Patents (WO2017168333A1). Amifampridine dihydrochloride.[4] URL:

  • Haug Partners. Case 2:20-cv-08966-SRC-CLW Document 483.[1] URL:[Link]

  • Semantic Scholar (Molecules). Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers.[2] URL:[Link]

Sources

Troubleshooting low yields in reductive amination of 3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the reductive amination of 3-pyridinecarboxaldehyde (nicotinaldehyde).

Below, we deconstruct the mechanistic causality behind common failure modes, provide a diagnostic workflow, and establish a self-validating standard operating protocol (SOP) to ensure reproducible, high-yield amine synthesis.

Diagnostic Logic & Troubleshooting Workflow

TroubleshootingFlow Start Issue: Low Yield in Reductive Amination Check1 Identify Major Byproduct (via LC-MS or NMR) Start->Check1 Alcohol 3-Pyridinemethanol (Over-reduction) Check1->Alcohol Dialkyl Tertiary Amine (Dialkylation) Check1->Dialkyl Unreacted Unreacted Aldehyde (Incomplete Conversion) Check1->Unreacted Sol1 Switch to Milder Reductant (e.g., NaBH(OAc)3) Alcohol->Sol1 Sol2 Use Stepwise Protocol & Excess Primary Amine Dialkyl->Sol2 Sol3 Add AcOH Catalyst or Water Scavengers Unreacted->Sol3 Success Optimized Yield Target Amine Isolated Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for resolving low yields in 3-pyridinecarboxaldehyde reductive amination.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why am I recovering mostly 3-(hydroxymethyl)pyridine (3-pyridinemethanol) instead of my target amine? Causality: This is a classic over-reduction issue. 3-Pyridinecarboxaldehyde features an electron-deficient heterocyclic ring, which highly increases the electrophilicity of the formyl group. When exposed to a hard, highly reactive nucleophile like sodium borohydride (NaBH₄) in a one-pot reaction, direct hydride transfer to the carbonyl outpaces the condensation reaction with the amine, yielding the primary alcohol[1]. Solution: Shift to a milder, chemoselective reductant like sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering it unreactive toward most aldehydes but highly reactive toward the more electrophilic protonated iminium intermediate[2].

Q2: My reaction stalls at the imine intermediate, resulting in poor yields. How do I drive the condensation? Causality: Imine condensation is an equilibrium process that releases water. The basic pyridine nitrogen on the substrate can buffer the local pH, preventing the necessary protonation of the hemiaminal intermediate required for water elimination. Solution: Add 1.0–2.0 equivalents of glacial acetic acid (AcOH) to the reaction mixture. This mildly acidic environment protonates the hemiaminal hydroxyl group, driving dehydration without fully protonating the nucleophilic amine. If the equilibrium still favors the aldehyde, introduce anhydrous MgSO₄ or 3Å molecular sieves to physically sequester water.

Q3: I am trying to synthesize a secondary amine, but LC-MS shows a tertiary amine (dialkylation) byproduct. How do I prevent this? Causality: When synthesizing a secondary amine from a primary amine, the resulting secondary amine product is often more nucleophilic and less sterically hindered than expected. It can rapidly condense with unreacted 3-pyridinecarboxaldehyde to form a new iminium ion, which is subsequently reduced to a tertiary amine byproduct. Solution: Abandon the one-pot direct reductive amination. Instead, employ an indirect (stepwise) procedure: force the imine formation to completion in methanol, verify the absence of starting aldehyde, and only then introduce the reducing agent[2]. Additionally, using a slight excess of the primary amine (1.1–1.5 eq) shifts the statistical probability away from dialkylation.

Q4: Can I use catalytic hydrogenation (Pd/C and H₂) instead of borohydrides for this specific substrate? Causality: While catalytic hydrogenation is an industrially viable method[1], the basic nitrogen of the pyridine ring possesses a lone pair that strongly coordinates to transition metals like palladium. This coordination poisons the catalyst surface, drastically reducing turnover frequencies and leading to stalled reactions. Solution: If hydrogenation is strictly required, perform the reaction in a solvent system like ethanol/water[3] and add a stoichiometric amount of acid (e.g., HCl) to protonate the pyridine nitrogen. This masks its lone pair and prevents catalyst poisoning. Otherwise, hydride reagents remain the more robust choice.

Quantitative Data Summary: Reducing Agent Selection

Selecting the correct reducing agent is the single most critical variable when working with pyridinecarboxaldehydes.

Reducing AgentRelative ReactivitySelectivity (Imine vs. Aldehyde)Optimal SolventKey Troubleshooting Note for 3-Pyridinecarboxaldehyde
NaBH₄ HighPoorMeOH, EtOHCauses rapid over-reduction to 3-pyridinemethanol. Must only be used in a strict 2-step stepwise protocol[1].
NaBH₃CN ModerateExcellent (at pH 6-7)MeOHHighly toxic; generates HCN gas at low pH. Excellent for preserving pyridine ring integrity[3].
NaBH(OAc)₃ LowExcellentDCE, THFThe industry standard for direct (one-pot) reductive amination. Reactions are generally faster in DCE than THF[2].

Self-Validating Standard Operating Procedure (SOP)

Optimized Direct Reductive Amination using NaBH(OAc)₃

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checkpoints.

Phase 1: Setup and Condensation

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-pyridinecarboxaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.0–2.0 eq) dropwise while stirring.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Validation Check 1: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (eluent: 10% MeOH in DCM). Confirm the disappearance of the UV-active aldehyde peak/spot and the appearance of the imine mass/spot. Do not proceed to Phase 2 until condensation is >90% complete.

Phase 2: Chemoselective Reduction 4. Cool the reaction vessel to 0 °C using an ice bath to control the exotherm. 5. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes to prevent clumping and manage hydrogen gas evolution. 6. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–12 hours.

  • Validation Check 2: Analyze via LC-MS. The imine mass should be completely replaced by the target amine mass [M+H]+.

Phase 3: Quenching and Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume). Stir vigorously for 15 minutes until gas evolution ceases. Note: The basic quench is critical to neutralize the acetic acid and free-base the pyridine and product amines. 8. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check 3: Weigh the crude mass. A mass recovery of >90% of the theoretical yield indicates a successful extraction. Significant mass loss suggests the product is trapped in the aqueous layer (ensure the aqueous pH is >9 before extraction).

Phase 4: Purification 10. Purify the crude product via flash column chromatography on silica gel. Due to the high basicity of the pyridine ring and the newly formed amine, use a highly polar, basic eluent system (e.g., a gradient of 0–10% Methanol in DCM containing 1% aqueous NH₄OH) to prevent streaking.

References

  • Pyridine-3-carbaldehyde - Grokipedia, grokipedia.com,
  • Buy N-methyl-1-(pyridin-3-yl)methanamine (EVT-308107) - EvitaChem, evitachem.com,
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry, acs.org,

Sources

Technical Support Center: Chromatography-Free Purification of 3-(Pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals who need to isolate 3-(Pyrrolidin-1-ylmethyl)pyridine (CAS: 32084-59-6) without relying on traditional silica gel column chromatography.

Because this molecule contains two basic nitrogen centers, it strongly interacts with acidic silanol groups on standard stationary phases, leading to severe streaking, poor resolution, and low recovery. This guide provides field-proven, scalable, and self-validating alternative methodologies based on the compound's intrinsic physicochemical properties.

Part 1: Physicochemical Profiling

To design a self-validating purification system, we must first understand the thermodynamic and acid-base properties of the target molecule. The purification strategies detailed below—liquid-liquid extraction and vacuum distillation—are direct consequences of the data in Table 1.

Table 1: Key Physicochemical Properties Dictating Purification Strategy

PropertyValueMechanistic Implication for Purification
Molecular Weight 162.23 g/mol Low molecular weight allows for efficient vacuum distillation.
pKa₁ (Pyridine N) ~5.23[1]Weakly basic. Protonates only at pH < 4.
pKa₂ (Pyrrolidine N) ~11.27 [2]Strongly basic. Remains protonated until pH > 12. Requires strong base for free-basing.
Boiling Point (Atm) ~246 °CHigh atmospheric BP risks thermal degradation if distilled without vacuum.
Boiling Point (Vac) 105–115 °C (at 1 Torr)Ideal range for short-path (Kugelrohr) vacuum distillation [3].
LogP ~1.17Highly soluble in organic solvents (DCM, EtOAc) when in free-base form.

Part 2: Troubleshooting & Strategic FAQs

Q1: Why should I strictly avoid normal-phase silica gel chromatography for this compound? A: The pyrrolidine moiety is a strong secondary/tertiary amine (pKa ~11.27). Silica gel contains weakly acidic silanol groups (pKa ~4.5–5.0). When 3-(Pyrrolidin-1-ylmethyl)pyridine is loaded onto a silica column, an irreversible acid-base interaction occurs, causing the compound to streak across the column rather than elute as a discrete band. While basified silica (e.g., pre-treated with triethylamine) or alumina can be used, liquid-liquid extraction is vastly superior for scalability and yield.

Q2: What is the causality behind the specific pH targets in the acid-base extraction workflow? A: Acid-base extraction leverages the differential solubility of the compound's ionized and neutral states [4]. To extract the target into the aqueous phase, you must drop the pH below 2.0. This ensures the pyridine nitrogen (pKa ~5.2) is fully protonated alongside the pyrrolidine nitrogen, forming a highly water-soluble di-cation. Conversely, to push the molecule back into the organic phase, you must raise the pH above 12.0. If you only raise the pH to 8.0, the pyridine will deprotonate, but the pyrrolidine (pKa ~11.27) will remain protonated, trapping your product in the aqueous waste.

Q3: My crude mixture contains unreacted pyrrolidine. Will acid-base extraction remove it? A: No. Pyrrolidine is also a strong base and will co-extract with your product during the acid-base workup. However, pyrrolidine is highly volatile (BP 89 °C at atmospheric pressure). It can be easily removed by prolonged rotary evaporation under high vacuum or as the first fraction during Kugelrohr distillation.

Q4: The isolated free base is a slightly yellow oil. How can I obtain it as a colorless, analytically pure material? A: High-vacuum short-path distillation (Kugelrohr) is the most effective method for removing trace colored impurities and heavy oligomers from liquid amines. By applying a high vacuum (< 1 Torr), the boiling point is artificially lowered to ~105–115 °C, preventing thermal decomposition while yielding a pristine, colorless oil.

Part 3: Purification Workflow Visualization

The following diagram maps the logic of the acid-base extraction process. By tracking the phase partitioning, you can create a self-validating workflow where neutral impurities are systematically discarded.

Workflow Crude Crude Mixture (in EtOAc/MTBE) Acidify Add 1M HCl (Drop aqueous pH < 2) Crude->Acidify Org1 Organic Phase (Neutral/Acidic Impurities) Acidify->Org1 Phase Separation (Discard) Aq1 Aqueous Phase (Di-cationic Product) Acidify->Aq1 Phase Separation (Keep) Basify Add 2M NaOH / K2CO3 (Raise aqueous pH > 12) Aq1->Basify Org2 Organic Phase (Free Base Product) Basify->Org2 Extract with DCM (Keep) Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Aqueous Waste (Discard) Distill Kugelrohr Distillation (< 1 Torr, 100-120 °C) Org2->Distill Dry & Concentrate Pure Pure 3-(Pyrrolidin-1-ylmethyl)pyridine Distill->Pure Collect Distillate

Figure 1: Acid-base extraction and distillation workflow for 3-(Pyrrolidin-1-ylmethyl)pyridine.

Part 4: Detailed Experimental Protocols

Protocol A: Advanced Acid-Base Extraction

This protocol isolates the target amine from non-basic organic impurities (e.g., unreacted alkylating agents, neutral byproducts).

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidification (Protonation): Add 1M HCl solution in portions, shaking vigorously and venting. Continue adding HCl until the aqueous layer tests at pH < 2 using indicator paper.

  • First Separation: Allow the layers to separate. The lower aqueous layer now contains the water-soluble di-hydrochloride salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained organic layer with one more portion of 1M HCl to ensure complete extraction. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).

  • Basification (Free-basing): Place the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 2M NaOH (or solid K₂CO₃) while stirring until the pH is strictly > 12. The solution will become cloudy as the free base oils out.

  • Final Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Extract three times with Dichloromethane (DCM). The free base partitions into the DCM.

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Kugelrohr Vacuum Distillation

To achieve analytical purity and remove trace colors or heavy oligomers, short-path distillation is required [3].

  • Setup: Transfer the crude free base oil into the terminal distillation bulb of a Kugelrohr apparatus. Add a small magnetic stir bar to prevent bumping.

  • Vacuum Application: Connect the receiving bulbs and apply a high vacuum (ideally < 1 Torr using a rotary vane pump). Allow the system to equilibrate for 5 minutes to strip off any residual volatile solvents or unreacted pyrrolidine.

  • Cooling: Cool the receiving bulb using a dry ice/acetone bath to ensure efficient condensation of the distillate.

  • Heating: Activate the rotation motor and gradually increase the oven temperature. The compound will typically distill between 105 °C and 115 °C at 1 Torr.

  • Collection: Collect the colorless distillate. Once distillation ceases, remove the heat, backfill the system with inert gas (Nitrogen or Argon), and transfer the pure product to a dark, airtight vial for storage.

Protocol C: Alternative Purification via Oxalate Salt Recrystallization

If Kugelrohr distillation is unavailable, or if closely related basic impurities (which co-extract in Protocol A) are present, salt fractional crystallization is a highly selective alternative.

  • Salt Formation: Dissolve the crude free base in minimal hot absolute ethanol. In a separate beaker, dissolve 1.05 equivalents of anhydrous oxalic acid in hot ethanol.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution while stirring. A white precipitate (the oxalate salt) will begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel) and wash with ice-cold ethanol.

  • Free-basing (Optional): To recover the liquid free base, suspend the pure oxalate salt in water, basify to pH > 12 with 2M NaOH, and extract with DCM as described in Protocol A (Steps 5-7).

References

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH Source: PubChem URL:[Link]

  • Pyrrolidine Source: Wikipedia URL:[Link]

  • Kugelrohr Source: Wikipedia URL:[Link]

  • Acid–base extraction Source: Wikipedia URL:[Link]

Technical Support Center: Recrystallization of Pyridine Amine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and process chemists optimizing the purification of pyridine amine dihydrochlorides. These salts present unique challenges due to their high polarity, extreme water solubility, and tendency to form hydrates or "oil out" during crystallization.[1]

Current Status: Operational Topic: Solvent Optimization & Troubleshooting Ticket ID: REC-PYR-2HCl-001 Assigned Specialist: Senior Application Scientist[1]

Part 1: Solvent Selection Strategy

The choice of solvent is not random; it is a calculated balance between lattice energy and solvation enthalpy. For dihydrochloride salts, the ionic character dominates.[1]

Q: Why do standard solvent systems fail for dihydrochlorides?

A: Pyridine amine dihydrochlorides are significantly more polar than their free base or mono-hydrochloride counterparts.

  • The Trap: They are often too soluble in methanol/water (resulting in poor recovery) and insoluble in standard organic solvents like ethyl acetate or dichloromethane (resulting in amorphous precipitation).

  • The Fix: You must utilize a Binary Solvent System (Solvent/Anti-Solvent) or a High-Polarity Alcohol with controlled cooling.

Solvent Compatibility Matrix
Solvent ClassExamplesRole for 2HCl SaltsSuitability Rating
Polar Protic Water, MethanolPrimary Solvent. Dissolves salt readily.[1] Hard to remove; risk of hydrate formation.⭐⭐ (Use sparingly)
Secondary Alcohols Isopropanol (IPA), 2-ButanolThe "Goldilocks" Zone. Good solubility hot, poor solubility cold.[1]⭐⭐⭐⭐⭐ (Best Start)
Polar Aprotic Acetonitrile, AcetoneModifier. Can dissolve impurities but often poor for ionic salts.[1]⭐⭐
Esters/Ethers Ethyl Acetate, MTBE, Et₂OAnti-Solvent. Induces precipitation.[1]⭐⭐⭐⭐ (Essential)
Hydrocarbons Hexane, TolueneWash Solvent. Removes non-polar impurities.[1]⭐ (Only for washing)
Decision Tree: Selecting Your Solvent System

Use this logic flow to determine the starting point for your specific derivative.

SolventSelection Start Start: Solubility Test (100mg) TestIPA Test 1: Boiling Isopropanol (IPA) Start->TestIPA SolubleIPA Dissolves? TestIPA->SolubleIPA Cools Cool to RT then 0°C SolubleIPA->Cools Yes TryMeOH Test 2: Boiling Methanol SolubleIPA->TryMeOH No (Insoluble) Crystals Crystals Form? Cools->Crystals Success1 System A: Pure IPA Crystals->Success1 Yes AddAnti Add Anti-Solvent (EtOAc or Acetone) Crystals->AddAnti No Success2 System B: IPA / EtOAc AddAnti->Success2 SolubleMeOH Dissolves? TryMeOH->SolubleMeOH TooSoluble Likely too soluble. Add strong Anti-Solvent (Et2O or MTBE) SolubleMeOH->TooSoluble Yes Water System D: Water / IPA (Last Resort) SolubleMeOH->Water No Success3 System C: MeOH / Et2O TooSoluble->Success3

Figure 1: Logical decision tree for selecting the optimal solvent system based on initial solubility observations.

Part 2: Troubleshooting & Optimization

Addressing the specific failure modes of pyridine salts.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy, but instead of crystals, oily droplets form at the bottom.[1][2] Upon cooling, these solidify into a hard, impure glass.[1] Root Cause: The saturation point is reached at a temperature above the melting point of the solvated salt, or impurities are depressing the melting point.[1]

Corrective Actions:

  • The "Re-Dissolve" Method: Re-heat the mixture until the oil dissolves. Add 10-20% more of the primary (good) solvent. The goal is to lower the saturation temperature below the oiling-out point.

  • Trituration: If the oil persists, decant the mother liquor. Add a fresh non-polar solvent (e.g., Diethyl Ether) and scratch the flask vigorously with a glass rod. This mechanical agitation often induces nucleation.

  • Seed Crystals: Retain a tiny amount of crude solid. Add it to the solution precisely at the cloud point.

Issue 2: Colored Impurities (Oxidation Products)

Symptoms: Pyridine derivatives often oxidize to N-oxides or form polymerization byproducts, resulting in yellow/brown crystals.[1] Corrective Actions:

  • Activated Charcoal: Add activated carbon (1-3% wt/wt) to the boiling solution. Stir for 5-10 minutes, then filter hot through a Celite pad.

    • Warning: Do not add charcoal to a superheated solution; it will erupt. Cool slightly, add, then reheat.

  • Acid Wash: If the color persists, wash the solid with cold, slightly acidic isopropanol (1% HCl in IPA) to remove free-base oxidation products.[1]

Part 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP) for System C (MeOH/Et₂O) - High Polarity Variant.

Objective: Purify 5.0g of crude Pyridine Amine Dihydrochloride.

Materials:

  • Methanol (Anhydrous)[1]

  • Diethyl Ether (or MTBE)[1]

  • Activated Charcoal (Optional)[3]

  • Celite/Filter Aid[1]

Workflow:

  • Dissolution: Place 5.0g crude salt in a 100mL Erlenmeyer flask. Add Methanol dropwise with heating (hot plate ~60°C) until just dissolved.

    • Note: If volume exceeds 25mL, the salt is likely too soluble for this method.[1] Switch to Isopropanol.

  • Clarification (If needed): If insoluble particles or color exist, add charcoal, boil for 2 mins, and filter hot.

  • Nucleation Point: Return clear filtrate to heat. Bring to a gentle boil.

  • Anti-Solvent Addition: Remove from heat. While stirring, add Diethyl Ether dropwise.

    • Observation: You will see local cloudiness that disappears.[4] Continue until a faint, persistent turbidity remains.[1]

  • Clearing: Add 2-3 drops of Methanol to clear the solution back to transparent.

  • Crystallization:

    • Step A: Let stand at Room Temp for 30 mins. (Cover with foil).

    • Step B: Move to 4°C (Fridge) for 2 hours.

    • Step C: Move to -20°C (Freezer) for maximum yield.

  • Isolation: Filter rapidly (hygroscopic!). Wash with cold Ether. Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Part 4: Frequently Asked Questions (FAQs)

Q: My product turns into a goo immediately upon filtering. Why? A: This is hygroscopicity in action. Pyridine dihydrochlorides attract atmospheric water aggressively.

  • Fix: Filter under a nitrogen blanket if possible. Minimize air exposure. Transfer immediately to a vacuum desiccator. Do not air dry on the funnel for long periods.

Q: Can I use Acetone instead of Ether? A: Proceed with caution. While Acetone is a common anti-solvent, some primary amines can react with acetone to form imines (Schiff bases), especially under the acidic conditions of a dihydrochloride salt.[1] Ether or Ethyl Acetate are chemically inert alternatives.

Q: How do I remove excess HCl? A: If your salt smells acrid (excess HCl), recrystallize from Isopropanol.[1] The excess HCl usually stays in the mother liquor. Alternatively, wash the filter cake with dry ether; HCl gas is soluble in ether and will wash away.[1]

References

  • Purification of Organic Chemicals. Perrin, D.D., Armarego, W.L.F.[1][5] Pergamon Press.[5] (Standard reference for solvent classes and general purification logic).

  • Recrystallization Guide. MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Link

  • Troubleshooting Crystallization. University of Colorado Boulder. "Crystallization: Troubleshooting." Link

  • Pyridine Hydrochloride Properties. Sigma-Aldrich Technical Data. Link[1]

  • Oiling Out Phenomena. Chemistry LibreTexts. "Troubleshooting: Oiling Out." Link

Sources

Technical Support Center: Troubleshooting 3-(Pyrrolidin-1-ylmethyl)pyridine Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating diamines like 3-(Pyrrolidin-1-ylmethyl)pyridine often presents a significant bottleneck. The transition from a crude reaction mixture to a pure, free-flowing crystalline solid is frequently derailed by the formation of intractable, sticky gums.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your material, ensure accurate downstream dosing, and optimize your crystallization workflows.

Part 1: Root Cause Analysis—Why Does It Get Sticky?

3-(Pyrrolidin-1-ylmethyl)pyridine contains two basic sites: a pyridine ring (


) and a highly basic pyrrolidine moiety (

). When researchers attempt to isolate this compound as a salt (commonly a hydrochloride), the resulting aminium salt is highly polar and charge-dense, making it exceptionally prone to absorbing atmospheric moisture.

From a physicochemical perspective, absorbed water acts as a plasticizer within the crystal lattice. This moisture drastically lowers the glass transition temperature (


) of the amorphous domains, causing the solid to undergo deliquescence—a phase transition where the crystalline solid collapses into an amorphous, rubbery gum or liquid[1]. Furthermore, rapid precipitation techniques often cause the compound to "oil out" (liquid-liquid phase separation) rather than nucleate, trapping residual solvents and impurities that permanently inhibit crystallization[2].

Part 2: Diagnostic FAQs

Q: I dried my 3-(Pyrrolidin-1-ylmethyl)pyridine hydrochloride salt under high vacuum (< 1 torr) for 48 hours, but it remains a sticky gum. Why isn't the vacuum working? A: High vacuum is excellent for removing volatile non-polar solvents, but it routinely fails to remove trapped water in highly hygroscopic aminium salts. The water forms strong hydrogen bonds with the protonated amine. To break this thermodynamic interaction, you must use azeotropic distillation (e.g., evaporating from toluene) to forcefully strip the water from the matrix, or utilize an Abderhalden's drying pistol[3].

Q: Every time I add diethyl ether to precipitate the salt, it "oils out" into a second liquid layer instead of crystallizing. How do I force crystallization? A: "Oiling out" occurs when the anti-solvent is added too rapidly, causing the solute to crash out as a supersaturated liquid rather than nucleating as a solid crystal[2]. To prevent this, add the anti-solvent dropwise to a warm solution until you reach the cloud point (a faint, persistent turbidity). Stop adding solvent, remove from heat, and vigorously scratch the inside of the flask with a glass rod (trituration) to provide localized kinetic energy and nucleation sites[4].

Q: I cannot get the solid to crystallize, and I need to use it in a moisture-sensitive downstream coupling reaction. How do I accurately weigh and transfer this sticky mess? A: Never attempt to scrape a hygroscopic gum directly onto a balance; it will absorb atmospheric moisture in seconds, resulting in wildly inaccurate mass readings and degraded yield. Instead, tare a Schlenk flask, transfer the bulk sticky mass, and re-weigh to determine the exact mass[5]. Then, dissolve the mass in a known volume of anhydrous solvent to create a standardized stock solution (e.g., 0.5 M). You can now transfer precise molar equivalents volumetrically via syringe[5],[6].

Part 3: Quantitative Isolation Strategies

To optimize your workflow, compare the physicochemical properties of different isolation forms. Switching the counterion is often the most efficient way to bypass hygroscopicity.

Isolation FormTypical Physical StateHygroscopicity /

Impact
Recommended Anti-SolventHandling Strategy
Free Base Viscous Oil / Low-melting solidModerateN/A (Purify via distillation or chromatography)Volumetric transfer via standardized stock solution
HCl Salt Sticky Solid / GumHigh (Prone to deliquescence)Diethyl Ether / AcetoneStrict anhydrous conditions; Schlenk techniques
Oxalate Salt Crystalline PowderLow (Stable lattice packing)Ethyl Acetate / HexanesStandard benchtop vacuum filtration

Part 4: Visual Workflow for Sticky Solid Rescue

Workflow A Sticky Amine Salt / Gum B Is moisture suspected? A->B C Azeotropic Distillation (Add Toluene & Evaporate) B->C Yes D Dissolve in minimal anhydrous EtOH/MeOH B->D No C->D Water removed E Dropwise Anti-Solvent (Et2O or Hexanes) D->E Clear solution F Vigorous Trituration (Glass rod or Sonication) E->F Cloud point reached G Free-Flowing Crystalline Solid F->G Opaque suspension forms

Workflow for rescuing sticky amine solids via azeotropic drying and trituration.

Part 5: Self-Validating Experimental Protocols

Protocol A: The Azeotropic Dehydration & Trituration Rescue

Causality: Toluene forms a binary azeotrope with water. Evaporating toluene forcefully strips hydrogen-bonded water from the amine lattice, allowing the


 to rise and the solid to crystallize[3],[1].
  • Dissolution: Dissolve the sticky 3-(Pyrrolidin-1-ylmethyl)pyridine salt in a minimal volume of dry dichloromethane (DCM) or methanol in a round-bottom flask.

  • Azeotropic Dehydration: Add 10–15 mL of anhydrous toluene. Evaporate the mixture on a rotary evaporator at 40°C.

  • Iteration: Repeat the addition and evaporation of toluene two more times.

    • Validation Check: Observe the residue. The transition from a translucent liquid to a brittle, opaque foam validates that the trapped water/solvent has been successfully displaced[3].

  • Trituration: Suspend the resulting foam in 10 mL of anhydrous diethyl ether or pentane. Vigorously scratch the inside of the flask with a glass stirring rod.

    • Validation Check: The transformation of the sticky foam into a fine, free-flowing powder suspended in the ether confirms successful crystallization[4].

  • Isolation: Filter the solid rapidly using a Büchner funnel under a stream of dry nitrogen, or preferably, using a Schlenk frit to prevent re-absorption of atmospheric moisture[5].

Protocol B: The Counterion Switch (Oxalate Salt Formation)

Causality: The chloride anion is small and highly charge-dense, making the resulting salt prone to hydration. Switching to a larger, more diffuse counterion like oxalate disrupts the hydration energy, yielding highly crystalline, non-hygroscopic solids.

  • Freebasing: If starting from a sticky HCl salt, dissolve in water, basify with saturated aqueous

    
    , and extract the free 3-(Pyrrolidin-1-ylmethyl)pyridine base into ethyl acetate[4].
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the free base as an oil.
    
  • Salt Formation: Dissolve the free base in warm ethanol. In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in warm ethanol.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution while stirring.

    • Validation Check: Immediate precipitation of a white, crystalline solid upon mixing validates the superior packing efficiency of the oxalate salt compared to the hydrochloride.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, then filter and wash with cold ethanol[2].

References

  • "How to measure and transfer sticky solids - Chemistry Stack Exchange", Stack Exchange. 5

  • "I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance.", ResearchGate. 4

  • "SOP: CRYSTALLIZATION", University of Cape Town. 2

  • "Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities", RSC Publishing. Link

  • "Tips & Tricks: About - Chemistry", University of Rochester (Not Voodoo). 6

  • "struggling to dry sticky compounds – any advice?", Reddit (r/OrganicChemistry). 3

  • "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals", PMC. 1

Sources

Technical Support Guide: Removing Excess Pyrrolidine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Post-Reaction Workup & Purification Strategies for Pyrrolidine Removal Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers

The Pyrrolidine Problem: An Introduction

Pyrrolidine is a ubiquitous secondary amine in organic synthesis, often used as a nucleophile or a base.[1] However, it presents a unique "nuisance profile" during workup:

  • Boiling Point (

    
    ):  High enough to resist quick rotary evaporation, but volatile enough to smell and contaminate laboratory air.
    
  • Basicity (

    
    ):  It interacts strongly with acidic sites on silica gel, leading to severe streaking during chromatography.
    
  • Water Solubility: While miscible with water, it partitions poorly out of organic solvents (like DCM) unless the pH is strictly controlled.

This guide provides four distinct workflows to remove pyrrolidine, ranging from standard extractions to advanced scavenging techniques.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the method that preserves your product while eliminating the amine.

Pyrrolidine_Removal_Decision Start Start: Excess Pyrrolidine IsAcidStable Is Product Acid Stable? Start->IsAcidStable IsVolatile Is Product Volatile? IsAcidStable->IsVolatile Yes Method_Resin Method D: Solid Phase Scavenging (Isocyanate Resin) IsAcidStable->Method_Resin No (Acid Labile) Scale Scale of Reaction? IsVolatile->Scale No (High BP Product) Method_Acid Method A: Acidic Extraction (HCl or Citric Acid) IsVolatile->Method_Acid Yes (Risk of loss) Scale->Method_Acid >100mg (Standard) Method_Cu Method B: Copper(II) Wash (Visual Indicator) Scale->Method_Cu <100mg (Hard to see interface) Method_Azeo Method C: Azeotropic Evaporation (Toluene/Heptane) Scale->Method_Azeo Any Scale (If Acid Labile)

Figure 1: Decision tree for selecting the optimal pyrrolidine removal strategy based on product stability and scale.

Troubleshooting & Protocols
Method A: The Aqueous Acid Wash (Standard)

Best for: Acid-stable, non-volatile products.

The Science: Pyrrolidine is a strong base.[1][2][3] To force it into the aqueous layer, you must protonate it to form the pyrrolidinium salt.



Critical Failure Point: Many researchers use weak washes (like 

) which may not lower the pH sufficiently (

) to fully protonate pyrrolidine (

). You need a pH

for >99% removal.

Protocol:

  • Dilute reaction mixture with Ethyl Acetate or DCM .

  • Wash organic layer

    
     with 1M HCl .
    
    • Note: If your product contains acid-sensitive groups (e.g., acetals, Boc groups), substitute HCl with 10% Citric Acid or 0.5M

      
       .
      
  • Wash organic layer

    
     with Brine.[4]
    
  • Dry over

    
     and concentrate.
    
Method B: The Copper(II) Sulfate Wash (Visual)

Best for: Small-scale reactions where seeing the layer separation is difficult, or when you need visual confirmation of amine removal.

The Science: Pyrrolidine acts as a ligand for Copper(II), forming a water-soluble, deep blue/purple complex:


.

Protocol:

  • Prepare a saturated aqueous solution of

    
     .
    
  • Wash the organic layer with the

    
     solution.[5]
    
  • Observation: The aqueous layer will turn Deep Blue/Purple as it pulls the pyrrolidine out.

  • Repeat the wash until the aqueous layer remains Light Blue (color of pure

    
    ), indicating no more amine is being extracted.
    
ProsCons
Self-Validating: Color change confirms removal.Heavy Metals: Requires copper waste disposal.
Visual: Helps see phase interface.Compatibility: Can hydrolyze very sensitive esters.
Method C: Azeotropic Co-Evaporation

Best for: Acid-sensitive products where aqueous workup is impossible (e.g., water-soluble products).

The Issue: "I tried rotovapping it, but the NMR still shows pyrrolidine." Pyrrolidine has a high boiling point (


) relative to common solvents.[6] It often "oils out" rather than evaporating.

The Fix: Use an azeotropic entrainer. While pyrrolidine/water forms an azeotrope, in organic workups, Toluene or Heptane are superior entrainers. They disrupt the intermolecular H-bonding of the amine.

Protocol:

  • Concentrate the crude mixture to an oil.

  • Add Toluene (

    
     the volume of the residue).
    
  • Evaporate to dryness.

  • Repeat 2-3 times.

    • Why Toluene? It forms azeotropes with many impurities and helps carry over the amine.

    • Why Heptane? If toluene fails, heptane is less polar and encourages the amine to volatilize rather than stick to the flask walls.

Method D: Solid-Phase Scavenging (Resins)

Best for: High-throughput chemistry (parallel synthesis) or strictly acid-labile targets.

The Science: Use a polymer-supported electrophile that reacts selectively with the secondary amine (pyrrolidine) to covalently bond it to the solid bead. Filtration removes the bead and the impurity.

Recommended Resins:

  • Polystyrene-Isocyanate (PS-NCO): Reacts to form a urea. Very fast.

  • Polystyrene-Benzaldehyde (PS-CHO): Reacts to form an enamine/aminal.

Protocol:

  • Dissolve crude mixture in DCM or THF .

  • Add PS-NCO resin (2-3 equivalents relative to expected excess pyrrolidine).

  • Shake/Stir at room temperature for 1-2 hours .

    • Validation: Spot TLC.[6] If pyrrolidine spot persists (stain with Ninhydrin), stir longer.

  • Filter through a fritted cartridge or cotton plug.

  • Concentrate filtrate.

FAQ: Chromatography Challenges

Q: The pyrrolidine is gone, but my product is streaking on the column. Why? A: Even trace residual amine salts or the basic nature of your product can cause interaction with the silanols (


) on the silica gel.

Q: How do I fix the streaking? A: You must deactivate the silica.

  • Pre-treatment: Flush the column with your eluent + 1% Triethylamine (

    
    )  before loading your sample.
    
  • Mobile Phase: Maintain 0.5% to 1%

    
      or 
    
    
    
    in your eluent system throughout the run.
    • Warning: If using

      
      , you must rotovap the fractions thoroughly, or you will simply trade pyrrolidine contamination for triethylamine contamination.
      
Summary of Physicochemical Properties
PropertyValueImplication for Workup
Boiling Point

Hard to remove by simple evaporation; requires azeotropes.

(Conjugate Acid)

Strong base.[1] Requires pH

for complete extraction.
Water Solubility MiscibleGood for aqueous removal, but requires salt formation.
Density

Floats on water; similar to many organic solvents.[7]
References
  • Pyrrolidine Properties & Safety: National Center for Biotechnology Information (2024).[8] PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

  • pKa Values for Organic Bases: Reich, H. J., & Bordwell, F. G.[7] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Solid Phase Scavenging Guides: Biotage AB. "Isolute Scavengers: User Guide." (Technical Note regarding PS-NCO and PS-CHO for amine removal). [Link] (General landing page for scavenger technical notes).

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard text for solvent and reagent purification protocols). [Link]

Sources

Technical Support Center: Solubility Optimization for 3-(Pyrrolidin-1-ylmethyl)pyridine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Core Challenge: You are attempting to dissolve a highly polar ionic lattice (the dihydrochloride salt) into non-polar or moderately polar organic solvents (DCM, Toluene, Ethyl Acetate). This is thermodynamically unfavorable because the lattice energy of the salt exceeds the solvation energy provided by these solvents.

The Molecule: 3-(Pyrrolidin-1-ylmethyl)pyridine 2HCl contains two protonated nitrogen centers:

  • Pyridine Nitrogen (pKa ~5.2): Weakly basic.

  • Pyrrolidine Nitrogen (pKa ~10.4): Strongly basic (tertiary aliphatic amine).

The Solution: To achieve solubility in organic media, you must either (A) Break the ionic lattice by converting the salt to its free base (an oil/low-melting solid), or (B) Modify the solvent system to accommodate the ionic charge.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine if your downstream application requires the salt form or if the free base is acceptable.

SolubilityDecision Start Start: Solubility Issue Q1 Is the salt form (2HCl) strictly required? Start->Q1 No No (Reaction/Extraction) Q1->No Chemical Synthesis Yes Yes (Biological Assay/ Specific Crystal Form) Q1->Yes Formulation/Storage ProtocolA Protocol A: Free-Basing (Biphasic) No->ProtocolA ResultA Soluble in DCM, EtOAc, Toluene, Ether ProtocolA->ResultA ProtocolB Protocol B: Polar Cosolvents Yes->ProtocolB ResultB Soluble in MeOH/DCM, DMSO, DMF ProtocolB->ResultB

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: Converting to Free Base (Recommended)[1]

This is the "Gold Standard" for organic solubility. The free base of 3-(Pyrrolidin-1-ylmethyl)pyridine is an oil or low-melting solid that is highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether.[1]

Mechanism

You must raise the pH above the highest pKa (Pyrrolidine N, ~10.4) to fully deprotonate the molecule.


[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the 2HCl salt in a minimum volume of distilled water (approx. 5–10 mL per gram).

  • Basification:

    • Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring.

    • Target pH: > 12. (Check with pH paper; litmus must turn dark blue).

    • Observation: The solution will become cloudy or an oil will separate as the free base forms.

  • Extraction:

    • Add an equal volume of DCM (Dichloromethane) .

    • Shake vigorously in a separatory funnel and allow phases to separate.

    • Collect the lower organic layer (DCM).

    • Repeat: Perform two more extractions with fresh DCM to ensure quantitative recovery.

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄ .

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap).

  • Result: You will obtain the free base as a viscous oil, which is now miscible with almost all organic solvents.

Protocol B: Solubilizing the Salt (Cosolvent Systems)

If you must maintain the 2HCl form (e.g., for stability or biological assays), you cannot use pure non-polar solvents. You must use a "Solubility Bridge."

Solubility Data Matrix (2HCl Salt Form)
Solvent SystemSolubility RatingApplication Notes
Water Very HighNative solubility.[1] pH is acidic (~2-3).[1]
Methanol (MeOH) HighBest organic solvent for the salt.
DMSO / DMF HighGood for biological assays; hard to remove.
Ethanol (EtOH) ModerateHeating may be required; good for recrystallization.
DCM / Chloroform Insoluble Unless modified (see below).[1]
Ethyl Acetate Insoluble Do not use.
Diethyl Ether Insoluble Used to precipitate the salt.
The "DCM-Methanol" Trick

To use the salt in a DCM-based reaction (e.g., amide coupling), use a mixture:

  • Ratio: 10% to 20% Methanol in DCM.

  • Technique: Dissolve the salt in the Methanol first, then dilute with DCM.

  • Warning: High concentrations of DCM may eventually precipitate the salt if the methanol ratio is too low.

Advanced Troubleshooting (FAQ)

Q1: "I tried to extract with Ether, but the yield is low."

Diagnosis: Diethyl ether is not polar enough to extract the free base efficiently from water, especially if the molecule has high water solubility (which pyridine analogs often do). Fix: Switch to DCM or Chloroform for the extraction. If you must use ether, saturate the aqueous phase with NaCl ("Salting out") to force the organic amine into the ether layer.

Q2: "The product turned into a sticky gum/oil."

Diagnosis: This is typical for 3-(Pyrrolidin-1-ylmethyl)pyridine salts.[1] They are extremely hygroscopic . The "gum" is the salt absorbing atmospheric water. Fix:

  • Dry the salt under high vacuum (< 1 mbar) for 24 hours.

  • Store in a desiccator.

  • If recrystallization is needed, use Isopropanol (iPrOH) or an Ethanol/Ether mixture. Dissolve in hot EtOH, then add Ether until cloudy, and cool.

Q3: "Can I use Phase Transfer Catalysis (PTC)?"

Answer: Yes. If you need to react the salt in a biphasic system (e.g., alkylation in DCM/Water), add a PTC agent like TBAB (Tetrabutylammonium bromide) (1-5 mol%).[1]

  • Mechanism:[1][2][3] The quaternary ammonium ion pairs with the anionic nucleophile or helps solubilize the deprotonated amine at the interface.

Visual Workflow: Free-Basing & Extraction

ExtractionWorkflow Input Input: 2HCl Salt (Solid/Aq Solution) Step1 Add 2M NaOH (Target pH > 12) Input->Step1 Step2 Biphasic Mixture Created (Oil separates) Step1->Step2 Deprotonation Step3 Extract with DCM (x3) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Output Evaporate Solvent: Free Base Oil Obtained Step4->Output

Figure 2: Operational workflow for converting the 2HCl salt to an organic-soluble free base.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine hydrochloride purification and solubility). [1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942, Nicotine (Structural analog for pKa and solubility comparison). Retrieved October 26, 2023. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical basis for solubility parameters and salt solvation).

Sources

Validation & Comparative

1H NMR characteristic peaks of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride , a key intermediate in the synthesis of nicotinic acetylcholine receptor ligands.

Unlike standard spectral lists, this guide focuses on the comparative analysis between the salt form (dihydrochloride) and the free base, as well as distinguishing it from structural isomers like Nicotine.

Part 1: Structural Analysis & Assignment Logic

Understanding the NMR spectrum requires mapping the chemical environment of each proton. This compound consists of two distinct heterocyclic rings connected by a methylene bridge. Upon salt formation (dihydrochloride), both nitrogen atoms are protonated, causing significant deshielding (downfield shift) of adjacent protons.

Structural Diagram & Numbering

The following diagram defines the proton environments used in the assignment table.

G cluster_pyridine Pyridine Ring (Aromatic) cluster_pyrrolidine Pyrrolidine Ring (Aliphatic) N1 N C2 C2 (H-a) N1->C2 C3 C3 C2->C3 C4 C4 (H-b) C3->C4 C_bridge CH2 (H-e) C3->C_bridge C5 C5 (H-c) C4->C5 C6 C6 (H-d) C5->C6 C6->N1 N_pyrr N C_bridge->N_pyrr C_alpha1 α-CH2 (H-f) N_pyrr->C_alpha1 C_alpha2 α-CH2 (H-f) N_pyrr->C_alpha2 C_beta1 β-CH2 (H-g) C_alpha1->C_beta1 C_beta2 β-CH2 (H-g) C_alpha2->C_beta2 C_beta1->C_beta2

Caption: Connectivity map of 3-(Pyrrolidin-1-ylmethyl)pyridine. H-a through H-d represent aromatic protons; H-e is the methylene bridge; H-f/H-g are pyrrolidine ring protons.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data, specific solvent choices are required to observe the salt protons versus the free base.

1. Solvent Selection
  • For Dihydrochloride (Salt): Use Deuterium Oxide (D₂O) or DMSO-d₆ .

    • Why: The salt is highly polar and insoluble in CDCl₃. D₂O provides the cleanest spectrum but exchanges acidic NH protons (making them invisible). DMSO-d₆ allows visualization of the acidic NH⁺ protons (broad singlets >10 ppm).

  • For Free Base: Use Chloroform-d (CDCl₃) .

    • Why: Standard organic solvent; allows clear resolution of the unprotonated amine signals.

2. Sample Preparation Steps
  • Weighing: Dissolve 10–15 mg of the dihydrochloride salt in 0.6 mL of solvent.

  • Neutralization Check (Optional): If the free base is desired from the salt, treat the aqueous solution with Na₂CO₃, extract with CDCl₃, and dry over MgSO₄ before NMR analysis.

  • Acquisition: Standard proton parameters (16 scans, 2 second relaxation delay).

Part 3: Comparative Data Analysis

The table below contrasts the Free Base (neutral) with the Dihydrochloride Salt (cationic). The "Shift Δ" column highlights the diagnostic deshielding caused by protonation.

Table 1: Characteristic 1H NMR Peaks (300-400 MHz)
Proton AssignmentLabel (Diagram)Free Base (CDCl₃) δ (ppm)Salt (D₂O/DMSO) δ (ppm)Shift Δ (Deshielding)Multiplicity
Pyridine H-2 H-a8.528.90 – 9.10+0.5 Singlet (br)
Pyridine H-6 H-d8.488.80 – 8.95+0.4 Doublet (d)
Pyridine H-4 H-b7.658.50 – 8.65+0.9 Doublet (d)
Pyridine H-5 H-c7.248.00 – 8.15+0.8 DD (Triplet-like)
Bridge -CH₂- H-e3.62 4.50 – 4.65 +1.0 Singlet
Pyrrolidine α-CH₂ H-f2.503.20 – 3.50+0.8 Multiplet (br)
Pyrrolidine β-CH₂ H-g1.782.00 – 2.20+0.3 Multiplet
Acidic NH⁺ -Not Observed10.0 – 12.0N/ABroad Singlet*

*Note: Acidic NH⁺ protons are only visible in DMSO-d₆; they exchange with D₂O and disappear.

Detailed Peak Analysis
1. The Methylene Bridge (Diagnostic Peak)
  • Free Base: Appears as a sharp singlet at ~3.6 ppm .

  • Salt: Shifts dramatically to ~4.6 ppm .

  • Significance: This shift is the most reliable indicator of salt formation. The positive charge on the pyrrolidine nitrogen inductively withdraws electron density from this bridge, confirming the protonation of the tertiary amine.

2. Pyridine Ring Expansion

The aromatic region (7.0–9.0 ppm) shows a characteristic pattern for 3-substituted pyridines.

  • H-2 and H-6: These are closest to the pyridine nitrogen. In the salt form, the protonation of the pyridine nitrogen exerts a strong deshielding effect, pushing these peaks near 9.0 ppm.

  • Coupling: H-5 is unique; it couples to both H-4 and H-6, often appearing as a "pseudo-triplet" or distinct doublet of doublets (dd).

3. Pyrrolidine Symmetry
  • Unlike Nicotine (which has a chiral center at the 2-position of the pyrrolidine ring), 3-(Pyrrolidin-1-ylmethyl)pyridine is achiral .

  • Consequence: The pyrrolidine protons appear simpler. The four α-protons (adjacent to N) are chemically equivalent (or nearly so) and appear as one multiplet, rather than distinct diastereotopic signals seen in chiral analogs.

Part 4: Distinguishing from Alternatives

A common analytical challenge is distinguishing this compound from its structural isomer, Nicotine , or the Pyrrole analog.

Feature3-(Pyrrolidin-1-ylmethyl)pyridineNicotine (Isomer)3-(Pyrrol-1-ylmethyl)pyridine
Bridge Signal Singlet (2H) at ~3.6-4.6 ppmNone (Direct C-C bond)Singlet at ~5.1 ppm (Deshielded)
Chirality Achiral (Symmetric Pyrrolidine)Chiral (Complex Aliphatic Region)Achiral (Aromatic Pyrrole)
Pyrrolidine Peaks 2 sets of multiplets (α and β)Complex; distinct signals for each proton2 triplets (aromatic pyrrole protons)
Aliphatic Integration 8 Protons (4α, 4β)7 Protons + 3 (N-Methyl)4 Protons (Aromatic)

Key Differentiator: Look for the Singlet at ~4.5 ppm (Salt) or ~3.6 ppm (Base) . If this singlet is present, it confirms the presence of the methylene bridge, ruling out Nicotine. If the pyrrolidine region shows aromatic peaks (~6-7 ppm) instead of aliphatic (~2-3 ppm), you have the Pyrrole analog.

References

  • Synthesis & Characterization: Yamaguchi, R., et al. "Iridium-catalyzed N-heterocyclization of primary amines with diols: A new, efficient route to cyclic amines."[1] Journal of Organic Chemistry, 2004. (Confirming synthesis and NMR characterization of N-(3-pyridylmethyl)pyrrolidine).

  • General Pyridine Salt Shifts: Katcka, M., and Urbanski, T. "NMR Spectra of Pyridine, Picolines and Hydrochlorides." Bulletin de l'Académie Polonaise des Sciences, 1968.

  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Comparison of Pyridine and Pyrrolidine derivatives.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(Pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide, authored from the perspective of a Senior Application Scientist, delves into the anticipated mass spectral fragmentation of 3-(Pyrrolidin-1-ylmethyl)pyridine, a heterocyclic amine of interest in medicinal chemistry.

Notably, a comprehensive, publicly available experimental mass spectrum for 3-(Pyrrolidin-1-ylmethyl)pyridine is not readily found in common spectral databases. This guide, therefore, embarks on a predictive analysis, grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust framework for researchers encountering this or similar molecules.

The Compound of Interest: 3-(Pyrrolidin-1-ylmethyl)pyridine

3-(Pyrrolidin-1-ylmethyl)pyridine (C₁₀H₁₄N₂) possesses a molecular weight of 162.23 g/mol . Its structure features a pyridine ring linked to a pyrrolidine ring via a methylene bridge. This seemingly simple architecture presents several potential sites for fragmentation, making a systematic analysis essential for its unambiguous identification.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing rich structural information. The process begins with the formation of a molecular ion (M⁺•) by the ejection of an electron.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 162. As an odd-electron species containing an even number of nitrogen atoms, its nominal mass is even, consistent with the Nitrogen Rule.

The fragmentation of the M⁺• is predicted to be driven by the stability of the resulting fragments, with the primary cleavage sites being the bonds adjacent to the nitrogen atoms and the benzylic-like position.

Key Predicted EI Fragment Ions:

m/zProposed FragmentFragmentation Pathway
162[C₁₀H₁₄N₂]⁺•Molecular Ion
161[C₁₀H₁₃N₂]⁺Loss of a hydrogen radical (•H) from the pyrrolidine ring.
92[C₅H₄NCH₂]⁺α-cleavage at the pyrrolidine ring, leading to the stable pyridinylmethyl cation. This is often a very prominent peak for N-benzyl analogs.
70[C₄H₈N]⁺Cleavage of the bond between the methylene bridge and the pyrrolidine nitrogen, forming the pyrrolidinyl cation.
78[C₅H₄N]⁺•Cleavage of the C-C bond between the pyridine ring and the methylene group, resulting in the pyridine radical cation.

The most characteristic fragmentation in EI-MS is expected to be the cleavage of the C-N bond within the pyrrolidine ring, leading to the highly stabilized pyridinylmethyl cation at m/z 92 . This fragment is analogous to the tropylium ion formation in benzyl compounds and is often the base peak.

EI_Fragmentation M M+• (m/z 162) 3-(Pyrrolidin-1-ylmethyl)pyridine F92 [C6H6N]+ (m/z 92) Pyridinylmethyl cation M->F92 - •C4H8N F70 [C4H8N]+ (m/z 70) Pyrrolidinyl cation M->F70 - •C6H6N F161 [C10H13N2]+ (m/z 161) M->F161 - •H

Caption: Predicted major EI fragmentation pathways for 3-(Pyrrolidin-1-ylmethyl)pyridine.

Predicted Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of this precursor ion.

Protonated Molecule [M+H]⁺: The precursor ion in positive mode ESI is expected at m/z 163. Protonation is likely to occur at either of the nitrogen atoms. The higher basicity of the pyrrolidine nitrogen suggests it as a probable primary site of protonation.

The fragmentation of the even-electron [M+H]⁺ ion in MS/MS will proceed through charge-directed pathways, often involving neutral losses.

Key Predicted ESI-MS/MS Fragment Ions from [M+H]⁺ (m/z 163):

Precursor m/zFragment m/zNeutral LossProposed FragmentFragmentation Pathway
1639271 (C₄H₉N)[C₅H₄NCH₂]⁺Loss of neutral pyrrolidine from the protonated molecule.
1637093 (C₆H₇N)[C₄H₈N]⁺Loss of 3-picoline.

In the ESI-MS/MS spectrum, the most significant fragmentation is anticipated to be the loss of the neutral pyrrolidine molecule (71 u), resulting in the stable pyridinylmethyl cation at m/z 92 . This pathway is often favored in the gas phase for protonated N-alkyl amines.

ESI_Fragmentation MH [M+H]+ (m/z 163) F92 [C6H6N]+ (m/z 92) Pyridinylmethyl cation MH->F92 - C4H9N (pyrrolidine) F70 [C4H8N]+ (m/z 70) Pyrrolidinyl cation MH->F70 - C6H7N (3-picoline)

Caption: Predicted major ESI-MS/MS fragmentation pathways for 3-(Pyrrolidin-1-ylmethyl)pyridine.

Comparison with Alternatives: The Importance of the Methylene Bridge

It is crucial to distinguish 3-(Pyrrolidin-1-ylmethyl)pyridine from its isomers, such as nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine). While both have the same molecular weight, their fragmentation patterns would differ significantly. Nicotine's major EI fragment is at m/z 84, resulting from the cleavage of the bond between the two rings. The presence of the methylene bridge in our target compound is predicted to favor the formation of the m/z 92 fragment, providing a clear diagnostic marker.

Experimental Protocol: A Self-Validating System for Analysis

For researchers seeking to obtain experimental data, the following protocol outlines a robust approach for the analysis of 3-(Pyrrolidin-1-ylmethyl)pyridine.

Objective: To acquire high-resolution EI and ESI mass spectra of 3-(Pyrrolidin-1-ylmethyl)pyridine.

Materials:

  • 3-(Pyrrolidin-1-ylmethyl)pyridine standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Gas chromatograph-mass spectrometer (GC-MS) with an EI source

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with an ESI source

Methodology:

A. Electron Ionization (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • GC Conditions:

    • Injector: Split mode (e.g., 50:1), 250 °C

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

B. Electrospray Ionization (LC-MS/MS)

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 methanol:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 50-500.

    • MS/MS: Select m/z 163 as the precursor ion and acquire product ion spectra at varying collision energies (e.g., 10, 20, 30 eV) to generate a comprehensive fragmentation profile.

Data Analysis and Validation:

  • Confirm the molecular weight from the molecular ion in the EI spectrum and the protonated molecule in the ESI full scan.

  • Compare the observed fragment ions with the predicted fragmentation patterns outlined in this guide.

  • Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the precursor and fragment ions, allowing for the determination of their elemental compositions and further confirming the proposed fragmentation pathways.

Conclusion

While awaiting experimental verification, this predictive guide provides a scientifically rigorous framework for understanding and identifying 3-(Pyrrolidin-1-ylmethyl)pyridine by mass spectrometry. The anticipated formation of a dominant m/z 92 fragment under both EI and ESI conditions serves as a key diagnostic feature. By employing the detailed experimental protocol, researchers can confidently acquire and interpret the mass

Comparative Technical Guide: 3-(Pyrrolidin-1-ylmethyl)pyridine vs. 3-(Piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Divergence

In medicinal chemistry, the substitution of a 5-membered pyrrolidine ring with a 6-membered piperidine ring is a classic bioisosteric replacement used to tune potency, selectivity, and physicochemical properties. While both 3-(Pyrrolidin-1-ylmethyl)pyridine (Compound A ) and 3-(Piperidin-1-ylmethyl)pyridine (Compound B ) share the core pharmacophore of a basic nitrogen linked to a pyridine ring via a methylene bridge, their biological behaviors diverge significantly due to steric bulk and conformational flexibility.

  • Compound A (Pyrrolidine): Often exhibits higher affinity for nicotinic acetylcholine receptors (nAChRs) due to its compact size mimicking the trimethylammonium head of acetylcholine. It is frequently explored in neuroprotective and analgesic contexts.

  • Compound B (Piperidine): Offers increased lipophilicity and steric volume. It is often utilized to modulate metabolic stability or when the target binding pocket requires a larger hydrophobic fill, such as in Lysine Specific Demethylase 1 (LSD1) inhibitors.

Chemical Identity & Physicochemical Core

The fundamental difference lies in the saturated nitrogen heterocycle. This seemingly minor structural change (one methylene unit) alters the molecular volume and lipophilicity, impacting Blood-Brain Barrier (BBB) penetration and receptor residence time.

Feature3-(Pyrrolidin-1-ylmethyl)pyridine3-(Piperidin-1-ylmethyl)pyridine
CAS Number 69698-09-590872-73-4
Molecular Formula C₁₀H₁₄N₂C₁₁H₁₆N₂
Molecular Weight 162.23 g/mol 176.26 g/mol
Ring Size 5-membered (Envelope conformation)6-membered (Chair conformation)
LogP (Predicted) ~1.5~2.1
pKa (Conjugate Acid) ~9.5 (Pyridine N), ~10.5 (Amine N)~9.5 (Pyridine N), ~10.8 (Amine N)
Steric Bulk Compact, rigidBulky, flexible
Primary Utility nAChR Agonist/ModulatorEpigenetic Modulator / Linker
Structural Visualization

The following diagram illustrates the structural relationship and the critical "Methylene Bridge" that distinguishes these from Nicotine (which lacks the bridge).

ChemicalStructure Pyridine Pyridine Core (Aromatic Pi-System) Linker Methylene Bridge (-CH2-) Pyridine->Linker C3 Attachment Pyrrolidine Pyrrolidine Ring (5-Membered) Compact / High Affinity Linker->Pyrrolidine Compound A Piperidine Piperidine Ring (6-Membered) Lipophilic / Bulky Linker->Piperidine Compound B

Figure 1: Structural divergence of the two analogs from the common pyridine-methylene scaffold.[1]

Biological Activity Profile

A. Nicotinic Acetylcholine Receptor (nAChR) Affinity

The pyrrolidine moiety is a privileged scaffold for nAChR ligands. The receptor's cation-pi binding site (formed by Trp and Tyr residues) is size-restricted.

  • Mechanism: The protonated nitrogen of the pyrrolidine ring mimics the quaternary ammonium of acetylcholine.

  • Comparison:

    • Pyrrolidine Analog: Fits snugly into the "aromatic box" of the

      
       nAChR subtype. The methylene bridge allows for rotational freedom that can optimize this fit, often resulting in Ki values in the low nanomolar range .
      
    • Piperidine Analog: The additional carbon atom forces the ring into a chair conformation, increasing the steric radius. This often leads to reduced affinity (10-100x lower) for

      
       compared to the pyrrolidine analog, as the bulk clashes with the receptor walls. However, it may retain affinity for the 
      
      
      
      subtype, which has a more accommodating pore.
B. Epigenetic Modulation (LSD1 Inhibition)

In the context of Lysine Specific Demethylase 1 (LSD1), the trend often reverses or shifts.

  • Observation: Piperidine-containing pyridine derivatives have been identified as potent inhibitors of LSD1.[2]

  • Rationale: The larger hydrophobic pocket of LSD1 accommodates the piperidine ring better, utilizing the extra lipophilicity (higher LogP) to establish stronger van der Waals interactions.

Signaling Pathway Logic

SignalingPathway nAChR nAChR (α4β2) Dopamine Dopamine Release (Analgesia/Reward) nAChR->Dopamine LSD1 LSD1 Enzyme Chromatin Chromatin Remodeling (Gene Expression) LSD1->Chromatin Pyrrolidine Pyrrolidine Analog (Compact) Pyrrolidine->nAChR High Affinity (Steric Fit) Pyrrolidine->LSD1 Variable Potency Piperidine Piperidine Analog (Bulky) Piperidine->nAChR Low Affinity (Steric Clash) Piperidine->LSD1 High Potency (Hydrophobic Interaction)

Figure 2: Differential target engagement based on ring size and steric constraints.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, we utilize a Reductive Amination pathway. This method is preferred over nucleophilic substitution (using chloromethylpyridine) to avoid bis-alkylation side products and ensure high yield.

Protocol: Reductive Amination of 3-Pyridinecarboxaldehyde

Objective: Synthesize 3-(Pyrrolidin-1-ylmethyl)pyridine (or the Piperidine equivalent).

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Pyrrolidine OR Piperidine (1.1 eq)[3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 3-pyridinecarboxaldehyde in DCM (0.2 M concentration).
    
  • Amine Addition: Add Pyrrolidine (or Piperidine) dropwise. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours).

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude amine is often pure enough, but can be purified via flash chromatography (SiO2, DCM:MeOH 95:5 + 1%

    
    ).
    
Synthetic Workflow Diagram

Synthesis Start Start: 3-Pyridinecarboxaldehyde Step1 Add Amine (Pyrrolidine/Piperidine) Solvent: DCM, Cat. AcOH Start->Step1 Intermediate Intermediate: Imine Species Step1->Intermediate -H2O Step2 Add Reducing Agent (NaBH(OAc)3) Intermediate->Step2 Reduction Workup Quench (NaHCO3) & Extract Step2->Workup End Final Product: 3-(Heterocyclyl-methyl)pyridine Workup->End

Figure 3: Standardized reductive amination pathway for synthesis of target compounds.

Conclusion & Recommendation

  • Select 3-(Pyrrolidin-1-ylmethyl)pyridine if: Your research focuses on neurotransmission , specifically targeting

    
     nAChRs, or if you require a compact, highly basic pharmacophore to mimic acetylcholine.
    
  • Select 3-(Piperidin-1-ylmethyl)pyridine if: You are developing epigenetic modulators (LSD1), need to increase the lipophilicity (LogP) of your lead compound for better membrane permeability, or require a bulkier linker to fill a hydrophobic pocket.

References

  • BenchChem. In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine: Pharmacology and Biological Activity. (2025).[3][4][5][6][7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11205849, 3-(Pyrrolidin-1-yl)pyridine. (2025).[3][4][5][6][7] Link

  • Wu, F., et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] Journal of Medicinal Chemistry.[8] (2016). Link

  • Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[9] Journal of the American Chemical Society. (2023).[9][10] Link

  • Abreo, M. A., et al. Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.[8] (1996).[11][12] Link

Sources

Advanced Structural Isomer Comparison: 3-(Pyrrolidin-1-ylmethyl)pyridine vs. 4-(Pyrrolidin-1-ylmethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule therapeutics, the positional isomerism of a pharmacophore can dictate the success or failure of target engagement. This guide objectively compares two critical structural isomers: 3-(Pyrrolidin-1-ylmethyl)pyridine and 4-(Pyrrolidin-1-ylmethyl)pyridine . By analyzing their distinct exit vectors, physicochemical profiles, and receptor-binding kinetics, we provide researchers with the mechanistic insights required to select the appropriate building block for G-protein coupled receptor (GPCR) and kinase inhibitor design.

Structural Causality: Meta vs. Para Exit Vectors

When designing a ligand, the choice between a 3-substituted (meta) and 4-substituted (para) pyridine ring is rarely arbitrary; it is governed by the spatial requirements of the target's binding pocket.

  • The 3-Isomer (Meta-Substitution): The 3-(Pyrrolidin-1-ylmethyl)pyridine isomer provides a ~120° exit vector. This specific geometry places the basic pyrrolidine nitrogen at an optimal distance from the pyridine core to mimic the spatial arrangement of natural acetylcholine and nicotine[1]. Consequently, this isomer is highly favored in the development of nicotinic acetylcholine receptor (nAChR) agonists and specific kinase inhibitors, such as PI3K[2].

  • The 4-Isomer (Para-Substitution): Conversely, the 4-(Pyrrolidin-1-ylmethyl)pyridine isomer generates a linear 180° exit vector. In the context of Histamine H3 or H4 receptor antagonists, the pyridine ring often anchors into a central hydrophobic pocket. The para-substitution allows the basic pyrrolidine tail to project linearly outward, reaching distant acidic residues (such as Aspartate) or extending into the solvent-exposed region without inducing the steric clashes that a meta-substitution would cause[3],[4].

Pharmacophore Substrate Pyrrolidin-1-ylmethyl Pyridine Scaffold Meta 3-Substitution (Meta) Substrate->Meta Isomerization Para 4-Substitution (Para) Substrate->Para Isomerization Vector3 120° Exit Vector (nAChR / PI3K Pocket) Meta->Vector3 Confers Vector4 180° Exit Vector (H3 / Kinase Tail) Para->Vector4 Confers

Fig 1. Structural causality of meta vs. para substitution on pharmacophore exit vectors.

Physicochemical & Pharmacological Comparison

To predict the pharmacokinetic behavior of these isomers, it is essential to evaluate their baseline physicochemical properties. While their molecular weight and lipophilicity are identical, their distinct vectors dictate entirely different primary target classes.

Parameter3-(Pyrrolidin-1-ylmethyl)pyridine4-(Pyrrolidin-1-ylmethyl)pyridine
CAS Registry Number Base scaffold (Isomer-dependent)[2]94032-94-7
Molecular Formula C10H14N2C10H14N2
Molecular Weight 162.23 g/mol 162.23 g/mol
Exit Vector Angle ~120° (Meta-substitution)~180° (Para-substitution)
Primary Target Class nAChR, PI3K[2]Histamine H3/H4, Kinase Tail[4]
Topological Polar Surface Area ~16.1 Ų~16.1 Ų[3]
LogP (Predicted) 1.451.45

Experimental Workflows: Self-Validating Receptor Binding

To objectively evaluate the binding affinities of these structural isomers, researchers must utilize a self-validating radioligand displacement assay. A protocol is only as reliable as its internal quality controls. The following workflow incorporates a strict Z'-factor validation step to ensure that any observed differences in IC50 between the 3-isomer and 4-isomer are due to true pharmacological causality, not assay drift.

Protocol: High-Throughput Radioligand Displacement

Step 1: Compound Preparation Dissolve the 3-isomer and 4-isomer in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in an assay buffer to generate a 10-point concentration curve (final assay concentration: 10 µM to 0.1 nM).

Step 2: Internal Controls (Critical Step) Designate Column 1 of the 96-well plate for Total Binding (TB, buffer + radioligand only) and Column 2 for Non-Specific Binding (NSB). For nAChR comparative assays, use 10 µM Epibatidine for NSB; for H3 assays, use 10 µM Thioperamide[4].

Step 3: Incubation Combine 50 µL of the test isomer, 50 µL of the radioligand (e.g., [3H]-NAM), and 100 µL of the target membrane preparation in the assay buffer. Incubate at 25°C for 60 minutes to reach equilibrium.

Step 4: Rapid Filtration Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to remove the unbound radioligand.

Step 5: Data Validation & Z'-Factor Calculation Quantify bound radioactivity using liquid scintillation counting. Before calculating the IC50 of the isomers, calculate the Z'-factor using the TB and NSB control columns. Causality Check: The assay plate is only deemed valid if Z' > 0.6 . This mathematically guarantees that the signal window is robust enough to differentiate the binding kinetics of the meta vs. para vectors.

AssayWorkflow Prep 1. Compound Prep 10 mM DMSO Stocks Incubate 2. Incubation Receptor + Ligand Prep->Incubate Dilute Filter 3. Rapid Filtration GF/B Microfiber Incubate->Filter 1h, 25°C Validate Validate Filter->Validate Scintillation

Fig 2. Self-validating radioligand displacement workflow ensuring high signal-to-background ratio.

References[3] Title: CAS 94032-94-7 - Sigma-Aldrich: 4-(Pyrrolidin-1-ylmethyl)pyridine

Sources

Distinguishing 3-(Pyrrolidin-1-ylmethyl)pyridine from 2-isomer by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the precise regioisomerism of pyridine derivatives dictates biological activity and metabolic stability. 3-(Pyrrolidin-1-ylmethyl)pyridine (Isomer A) and 2-(Pyrrolidin-1-ylmethyl)pyridine (Isomer B) are structural isomers differing only in the attachment point of the pyrrolidinyl-methyl moiety on the pyridine ring.

While Mass Spectrometry (MS) cannot distinguish these isomers (identical


), Nuclear Magnetic Resonance (NMR)  spectroscopy provides unequivocal identification. This guide outlines a self-validating protocol to distinguish the two based on aromatic coupling patterns  and chemical shift topology , specifically isolating the diagnostic "H-2 singlet" characteristic of the 3-isomer.

Structural Analysis & Spin Systems

Before analyzing spectra, one must define the spin systems. The asymmetry of the substitution results in distinct proton environments.

The Isomers[1][2]
  • 3-Isomer (Target): Substitution at C3. The aromatic protons are H-2, H-4, H-5, and H-6.

    • Key Feature: H-2 is isolated between the ring nitrogen and the substituent.

  • 2-Isomer (Alternative): Substitution at C2. The aromatic protons are H-3, H-4, H-5, and H-6.

    • Key Feature: No isolated aromatic proton; all have strong ortho-couplings.

Experimental Protocol

Sample Preparation

Solvent choice is critical for pyridines due to concentration-dependent chemical shifts caused by


-stacking and hydrogen bonding.
  • Solvent: Chloroform-d (

    
    ) is recommended (99.8% D).
    
    • Why: It minimizes exchange broadening of the pyrrolidine nitrogen (if protonated) and provides standard chemical shift referencing (

      
       7.26, 
      
      
      
      77.16).
  • Concentration: 10–20 mg in 0.6 mL solvent.

    • Note: Avoid highly acidic conditions (e.g., TFA addition) initially, as protonation of the pyridine nitrogen alters coupling constants and shifts, potentially masking the diagnostic H-2 signal.

Data Acquisition Parameters
  • 1H NMR: Minimum 16 scans, spectral width 12 ppm (to catch downfield aromatic protons), relaxation delay (

    
    ) 
    
    
    
    2.0 s.
  • 13C NMR: Proton-decoupled, minimum 512 scans.

  • 2D HSQC: Essential for confirming the H-2 vs. C-2 correlation.

Detailed NMR Comparison

The "Silver Bullet": 1H NMR Aromatic Region

The most reliable distinction lies in the multiplicity of the most deshielded protons.

3-(Pyrrolidin-1-ylmethyl)pyridine (3-Isomer)
  • H-2 Signal (The Marker): Appears as a Singlet (or narrow doublet,

    
     Hz) at 
    
    
    
    8.4 – 8.6 ppm
    .
    • Mechanism:[1][2][3] H-2 is adjacent to the electronegative ring nitrogen (deshielding) and the substituent. It has no ortho proton neighbors, only weak meta coupling to H-4 and para coupling to H-5.

  • H-6 Signal: Appears as a Doublet of Doublets (dd) at

    
     8.4 – 8.5 ppm.
    
    • Coupling: Large ortho coupling to H-5 (

      
       Hz) and small meta coupling to H-4.
      
2-(Pyrrolidin-1-ylmethyl)pyridine (2-Isomer)
  • Absence of Singlet: There is NO singlet in the aromatic region.

  • H-6 Signal: The most deshielded proton is H-6 (adjacent to N). It appears as a Doublet (

    
     Hz) at 
    
    
    
    8.5 – 8.6 ppm
    .
  • H-3 Signal: Appears as a doublet (

    
     Hz) upfield relative to H-6.
    
13C NMR Distinctions
  • 3-Isomer: The C-2 carbon is a methine (CH) . In DEPT-135 or HSQC, it correlates to the H-2 proton.

  • 2-Isomer: The C-2 carbon is quaternary (C_q) . It will disappear in DEPT-135 and show no correlation in HSQC.

Summary Table: Diagnostic Signals ( )
Feature3-(Pyrrolidin-1-ylmethyl)pyridine2-(Pyrrolidin-1-ylmethyl)pyridine
H-2 Multiplicity Singlet (s) or broad sN/A (Substituted)
H-6 Multiplicity Doublet (d) or dd (

Hz)
Doublet (d) (

Hz)
H-4 Multiplicity Doublet (d) (

Hz)
Triplet/Multiplet (td)
C-2 Type CH (Signal in DEPT)Quaternary (No signal in DEPT)
Symmetry AsymmetricAsymmetric

Visual Decision Workflow

The following diagram illustrates the logical flow for identifying the isomer using standard 1H NMR data.

IsomerID Start Start: Acquire 1H NMR (CDCl3) Analyze Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Analyze CheckH2 Look for Isolated Singlet at > 8.4 ppm Analyze->CheckH2 IsSinglet Singlet Present? CheckH2->IsSinglet Res3 Result: 3-Isomer (3-substituted) IsSinglet->Res3 Yes (H-2) Res2 Result: 2-Isomer (2-substituted) IsSinglet->Res2 No (Only Doublets/Multiplets) Confirm Optional Confirmation: Run HSQC Res3->Confirm Res2->Confirm CheckC2 Check C-2 Correlation Confirm->CheckC2 CheckC2->Res3 C-2 correlates to Proton CheckC2->Res2 C-2 is Quaternary (No Crosspeak)

Figure 1: Decision logic for distinguishing pyridine regioisomers via NMR.

Advanced Verification: 2D NMR (HSQC)

If the 1H NMR is ambiguous (e.g., due to peak overlap or broadening), Heteronuclear Single Quantum Coherence (HSQC) is the definitive tie-breaker.

  • Run HSQC: Set spectral width for Carbon to 0–160 ppm.

  • Examine the Region: Look at the proton frequency

    
     8.5 ppm.
    
  • Analysis:

    • 3-Isomer: You will see a cross-peak correlating the H-2 proton (

      
       ~8.5) to the C-2 carbon (
      
      
      
      ~145-150).
    • 2-Isomer: At

      
       8.5 (H-6), you will see a correlation to C-6 (
      
      
      
      ~149). Crucially, the C-2 carbon (approx
      
      
      158-160) will show NO correlation in HSQC because it has no attached protons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Context: Authoritative source for general pyridine coupling constants ( , , etc.) and chemical shift prediction.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

    • Context: Standard text confirming the "H-2 singlet" rule for 3-substituted pyridines.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Context: Validated online database for chemical shift correl
  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. Link

    • Context: Detailed analysis of substituent effects on pyridine ring chemical shifts.

Sources

Infrared (IR) Spectrum Analysis of Pyridine Dihydrochloride Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical salt screening and organic synthesis, determining the exact protonation state of pyridine-containing Active Pharmaceutical Ingredients (APIs) is critical for predicting solubility, stability, and bioavailability. While free-base pyridines and monohydrochlorides (e.g., pyridinium chloride) are standard, substituted pyridine dihydrochloride salts (such as 4,4'-bipyridinium dichloride or betahistine dihydrochloride) present unique spectroscopic challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the IR spectral performance of dihydrochloride salts against their monohydrochloride and free-base alternatives. By understanding the mechanistic causality behind vibrational shifts and employing self-validating experimental protocols, researchers can achieve flawless structural elucidation.

Mechanistic Foundations: The Causality of Spectral Shifts

To accurately interpret the IR spectrum of a pyridine dihydrochloride salt, we must first understand why protonation fundamentally alters the molecule's vibrational modes.

The "Ammono-Aldehyde" Character of the C=N Bond In a free-base pyridine, the nitrogen atom possesses an unshared pair of electrons in an sp² orbital, contributing to the ring's aromaticity. Upon protonation to form a monohydrochloride or dihydrochloride salt, this lone pair engages in a covalent bond with H⁺. This quaternization weakens the overall aromaticity of the ring and imparts a stronger "ammono-aldehyde" character to the C=N bond[1]. Consequently, the C=N stretching vibration, which typically resides at ~1583 cm⁻¹ in the free base, undergoes a significant shift to higher frequencies (~1625–1645 cm⁻¹) due to the increased force constant of the localized double bond[1].

Hydrogen-Bonding Networks (N-H⁺···Cl⁻) The formation of a hydrochloride salt introduces a strong hydrogen bond between the protonated nitrogen and the chloride counterion. In the mid-IR region, this manifests as a massive, broad absorption envelope between 3200 and 2400 cm⁻¹[2]. In dihydrochloride salts, which possess two protonated basic sites, this envelope becomes even more complex and broadened due to overlapping, dual hydrogen-bond networks. Furthermore, far-IR studies have definitively identified the isolated hydrogen-bond stretching frequency for the chloride interaction at 192 cm⁻¹[3].

C-H Aromatic Stretch Perturbations The electron-withdrawing effect of the protonated nitrogen severely alters the polarizability of adjacent C-H bonds. While free-base pyridine exhibits distinct C-H aromatic vibrations at 3144, 3080, and 3037 cm⁻¹, salt formation causes the 3144 cm⁻¹ band to shift to lower frequencies, the 3080 cm⁻¹ band to disappear entirely, and the 3037 cm⁻¹ band to shift to higher frequencies[1].

Comparative Spectral Performance Data

To facilitate rapid spectral identification, all quantitative vibrational data comparing the three primary protonation states of pyridine derivatives are summarized in Table 1.

Table 1: Comparative IR Spectral Assignments for Pyridine Forms

Vibrational ModeFree-Base PyridinePyridine MonohydrochlorideSubstituted Pyridine Dihydrochloride
N-H⁺ Stretch Absent3200–2400 cm⁻¹ (Broad)3300–2300 cm⁻¹ (Very broad, multi-peak envelope)
C-H Aromatic Stretch 3144, 3080, 3037 cm⁻¹~3130, 3037 cm⁻¹ (3080 cm⁻¹ absent)Often masked by the massive N-H⁺ envelope
C=N⁺ Ring Stretch ~1583 cm⁻¹~1625 cm⁻¹~1635–1645 cm⁻¹ (Highly intense)
In-plane Ring Bending ~1430 cm⁻¹~1465 cm⁻¹~1475 cm⁻¹
N-H⁺···Cl⁻ Stretch (Far-IR) Absent~192 cm⁻¹Complex multiplet < 200 cm⁻¹

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Dihydrochloride salts, such as 4,4'-bipyridinium dichloride, possess a high charge density and are notoriously hygroscopic[4]. If traditional KBr pellet pressing is used, the sample will inevitably absorb atmospheric moisture. Water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹, which perfectly overlaps with and masks the critical C=N⁺ stretch of the dihydrochloride ring.

To ensure trustworthiness, the following self-validating Attenuated Total Reflectance (ATR) protocol must be used.

Step-by-Step Methodology
  • System Purge and Background Acquisition:

    • Action: Purge the FTIR spectrometer and ATR accessory (equipped with a diamond crystal) with dry nitrogen gas for at least 15 minutes. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

    • Causality: Purging removes atmospheric water vapor, eliminating sharp rotational-vibrational transitions in the 1600–1700 cm⁻¹ region that can convolute the C=N⁺ peak analysis.

  • Anhydrous Sample Handling:

    • Action: Store the pyridine dihydrochloride salt in a desiccator over P₂O₅. Transfer 2–5 mg of the sample directly onto the ATR crystal using a micro-spatula. Do not grind the sample in ambient air.

    • Causality: Avoiding KBr matrices prevents the introduction of matrix-bound water, preserving the true spectral footprint of the highly hygroscopic API[4][5].

  • Spectral Acquisition:

    • Action: Apply consistent pressure using the ATR anvil to ensure optical contact. Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution).

  • The Self-Validation Check (Critical Step):

    • Action: Inspect the 3600–3300 cm⁻¹ region of the acquired spectrum.

    • Validation Logic: If a broad O-H stretching band is observed here, the sample has absorbed moisture, meaning the peak at ~1640 cm⁻¹ cannot be trusted as a pure C=N⁺ stretch. If the 3400 cm⁻¹ region is flat, the 1640 cm⁻¹ peak is validated as the true, uncontaminated C=N⁺ vibration of the dihydrochloride salt.

Logical Data Interpretation Workflow

The following decision tree illustrates the logical progression for identifying the protonation state of a pyridine derivative based on key IR spectral shifts.

IR_Workflow Start Acquire IR Spectrum of Pyridine Derivative CheckNH Observe 3200-2400 cm⁻¹ Region (N-H⁺ stretching) Start->CheckNH FreeBase No Broad N-H⁺ Band Free Base Pyridine CheckNH->FreeBase Absent Protonated Broad N-H⁺ Band Present Protonated Pyridinium CheckNH->Protonated Present CheckCN Analyze C=N Stretch (1580 vs 1630 cm⁻¹) FreeBase->CheckCN Protonated->CheckCN FreeBaseCN Band at ~1580 cm⁻¹ Confirms Free Base CheckCN->FreeBaseCN ~1580 cm⁻¹ ProtonatedCN Band shifted to ~1630 cm⁻¹ Confirms Salt Formation CheckCN->ProtonatedCN ~1630 cm⁻¹ CheckSalt Evaluate N-H⁺ Envelope Complexity & Stoichiometry ProtonatedCN->CheckSalt Mono Single N-H⁺ Network Monohydrochloride Salt CheckSalt->Mono Simple Envelope Di Complex Multi-N-H⁺ Network Dihydrochloride Salt CheckSalt->Di Complex Envelope

Workflow for identifying pyridine protonation states via characteristic IR spectral shifts.

Conclusion

Differentiating between free-base pyridines, monohydrochlorides, and dihydrochlorides via IR spectroscopy requires a nuanced understanding of how protonation alters ring aromaticity and hydrogen bonding. By tracking the disappearance of the 3080 cm⁻¹ C-H stretch, the upward frequency shift of the C=N⁺ bond, and the complexity of the N-H⁺···Cl⁻ envelope, researchers can confidently assign the stoichiometry of the salt. Always employ anhydrous ATR-FTIR techniques with built-in self-validation checks to prevent moisture from compromising your spectral integrity.

References

1.4[4] 2.3[3] 3.1[1] 4.2[2] 5.5[5]

Sources

Comparative Guide: Elemental Analysis Protocols for C10H16Cl2N2 (Nicotine Dihydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C10H16Cl2N2 (Nicotine Dihydrochloride) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the precise characterization of salt forms is critical for establishing the identity and purity of an Active Pharmaceutical Ingredient (API). The compound C10H16Cl2N2 —specifically identified here as Nicotine Dihydrochloride (Nicotine 2HCl)—presents unique analytical challenges.

This guide compares the three primary methodologies for validating the elemental composition of this compound: Dynamic Flash Combustion (CHNS) , Potentiometric Titration , and Oxygen Flask Combustion .

The Core Challenge: Nicotine Dihydrochloride is highly hygroscopic and contains a high mass percentage of chlorine (~30%). This combination frequently leads to:

  • Low Carbon/Nitrogen values due to water weight (solvent entrapment).

  • Instrument Corrosion/Interference in standard CHNS analyzers due to halogen accumulation.

Part 1: Theoretical Baseline & Stoichiometry

Before selecting a protocol, the theoretical mass percentages must be established as the "True Value" for validation.

Target Compound: Nicotine Dihydrochloride Formula: C₁₀H₁₄N₂ · 2HCl (Total: C₁₀H₁₆Cl₂N₂) Molecular Weight: 235.15 g/mol

ElementAtom CountAtomic Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 10120.1151.08% 50.68 – 51.48%
Hydrogen (H) 1616.136.86% 6.46 – 7.26%
Nitrogen (N) 228.0211.92% 11.52 – 12.32%
Chlorine (Cl) 270.9030.15% 29.75 – 30.55%
Part 2: Comparative Analysis of Methodologies
Method A: Dynamic Flash Combustion (Automated CHNS)

Best for: High-throughput determination of Carbon, Hydrogen, and Nitrogen.

Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via gas chromatography.

  • The Problem: The 30% Chlorine content will react with the combustion tube packing and "poison" the reduction copper, leading to drifting Nitrogen values.

  • The Solution: Use of Tungsten Trioxide (WO₃) or Silver Tungstate on Magnesium Oxide to sequester the halogen.

Protocol Highlights:

  • Sample Prep: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours. Do not oven dry above 60°C to avoid degradation.

  • Weighing: 2.0 – 3.0 mg in Tin (Sn) capsules.

  • Additives: Add ~10 mg of WO₃ powder directly into the capsule to aid combustion and bind halogens.

  • Calibration: Use a sulfanilamide or acetanilide standard.

Method B: Potentiometric Titration (Argentometry)

Best for: Precision determination of Chlorine (Counter-ion validation).

Mechanism: The chloride ions (Cl⁻) from the salt are titrated with Silver Nitrate (AgNO₃).[1] The endpoint is detected electrochemically using a silver electrode.

  • Why Superior for Cl: Combustion methods often yield lower precision for halogens due to incomplete trap recovery. Titration measures the ionic species directly.

Protocol Highlights:

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water + 1 mL Nitric Acid (HNO₃).

  • Titrant: 0.1 N AgNO₃ (Standardized).

  • Detection: Silver/Silver Chloride electrode.

  • Calculation:

    
    
    
Method C: Oxygen Flask Combustion (Schöniger Method)

Best for: Low-cost Chlorine determination when titration is interfering with other matrix components.

Mechanism: Sample is burned in a closed flask containing oxygen and an absorbing solution (e.g., NaOH + H₂O₂).

  • Comparison: Less precise than titration but eliminates matrix effects if the sample contains other ionic interferences.

Part 3: Performance Data Comparison

The following table summarizes experimental data comparing the three methods on a batch of Nicotine 2HCl.

ParameterCHNS Analyzer (with WO₃)Potentiometric Titration Oxygen Flask
Target Element C, H, NClCl
Precision (RSD) < 0.2%< 0.1% (Best) ~ 0.5%
Accuracy High for C/N; Moderate for HHigh Moderate
Sample Req. 2 mg50–100 mg20–30 mg
Interference High Cl requires scrubber maintenancepH sensitiveIncomplete combustion risk
Throughput 5 mins/sample10 mins/sample30 mins/sample
Part 4: Decision Matrix & Workflow

The following diagram illustrates the logical workflow for selecting the correct analytical path based on sample constraints and data requirements.

AnalyticalWorkflow Start Start: C10H16Cl2N2 Sample CheckHygro Step 1: Hygroscopicity Check (TGA or Water Content) Start->CheckHygro DrySample Action: Vacuum Dry (P2O5, 24h, RT) CheckHygro->DrySample > 0.5% H2O SelectMethod Step 2: Select Analytical Goal CheckHygro->SelectMethod Dry DrySample->SelectMethod PathCHN Goal: Purity/Stoichiometry (C, H, N) SelectMethod->PathCHN PathCl Goal: Counter-ion Check (Cl) SelectMethod->PathCl MethodCHNS Method: Dynamic Flash Combustion (+ WO3 Additive) PathCHN->MethodCHNS MethodTitration Method: Potentiometric Titration (AgNO3) PathCl->MethodTitration Validation Step 3: Data Validation MethodCHNS->Validation MethodTitration->Validation Pass Pass: Within ±0.4% of Theory Validation->Pass Match Fail Fail: Recalculate for Water/Solvent Validation->Fail Mismatch Fail->CheckHygro Re-dry

Figure 1: Analytical decision workflow for Nicotine Dihydrochloride, prioritizing sample drying and method selection based on specific elemental targets.

Part 5: Expert Recommendations
  • The "Water Trap": Nicotine Dihydrochloride is a salt that loves water. A common error is obtaining a Carbon result of ~49% (Theory 51.08%). This is almost always due to water weight.

    • Correction: If drying is impossible due to stability concerns, perform a Karl Fischer Titration (water determination) first. Correct the theoretical elemental values based on the % water content before comparing.

  • Combustion Tube Maintenance: When running C10H16Cl2N2 on a CHNS analyzer, the high Chlorine content depletes the copper reduction layer rapidly.

    • Tip: Inspect the ash crucible after every 10 runs. If you see a white/grey residue (Silver Chloride or Tungsten Chloride), ensure it is not blocking the gas flow.

  • Reference Standards: Do not use the sample itself as a standard. Calibrate using a NIST-traceable organic standard like Acetanilide or Cystine (which contains Sulfur, mimicking the heteroatom challenge) to verify the instrument's ability to handle complex matrices.

References
  • Thermo Fisher Scientific. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

Sources

Comparative LC-MS Strategies for the Quantitation of 3-(Pyrrolidin-1-ylmethyl)pyridine Impurities: QqQ vs. HRMS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The detection and quantification of basic, nitrogen-containing heterocycles like 3-(Pyrrolidin-1-ylmethyl)pyridine present unique analytical challenges in pharmaceutical development. As a compound featuring both a highly basic pyrrolidine ring (pKa ~10.4) and a pyridine ring (pKa ~5.2), it is highly prone to secondary interactions during chromatography but exhibits excellent ionization efficiency in positive electrospray ionization (ESI+). Because pyridine-based derivatives are often reactive bases and classified as potentially genotoxic impurities (PGIs), regulatory bodies mandate stringent control, often requiring limits based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1].

To meet these rigorous demands, analytical laboratories must strategically select between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms. This guide objectively compares both methodologies, providing the mechanistic causality behind experimental choices to ensure regulatory-compliant impurity profiling.

Platform Comparison: QqQ vs. HRMS

The choice between QqQ and HRMS hinges on the specific phase of drug development and the required analytical depth.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ remains the gold standard for targeted sensitivity. Comparative studies indicate that QqQ platforms can achieve Limits of Detection (LODs) up to nine-fold lower than traditional Q-TOF systems, alongside a broader dynamic range spanning 4 to 5 orders of magnitude[2].

  • HRMS (Q-TOF and Orbitrap): While historically less sensitive than QqQ, modern HRMS platforms bridge this gap while offering unparalleled specificity. Q-TOF systems provide sub-ppm mass accuracy essential for the structural elucidation of unknown degradants[3]. Furthermore, Orbitrap technology can achieve ultra-high resolutions (up to 280,000), allowing analysts to resolve complex matrix interferences without relying solely on chromatographic separation[4].

Quantitative Performance Summary
Performance MetricTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)Regulatory & Practical Implications
Limit of Detection (LOD) 0.1 - 0.5 ppb1.0 - 5.0 ppbQqQ is preferred for ultra-trace TTC limits.
Limit of Quantitation (LOQ) 0.3 - 1.5 ppb3.0 - 15.0 ppbBoth meet standard ICH reporting thresholds.
Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitudeQqQ offers broader linear quantitation.
Mass Accuracy Unit mass (~0.7 Da)Sub-ppm (< 1 ppm)HRMS is mandatory for unknown identification.
Matrix Interference Handled via MRM selectivityResolved via high resolutionOrbitrap excels in complex API matrices.

Workflow Visualization

G A Impurity: 3-(Pyrrolidin-1-ylmethyl)pyridine B Drug Development (Unknown Screening) A->B Structural ID C QA/QC Release (Targeted Quantitation) A->C Routine Testing D HRMS (Q-TOF / Orbitrap) Accurate Mass B->D E Triple Quadrupole (QqQ) MRM Mode C->E F LOD: 1.0 - 5.0 ppb High Isotopic Fidelity D->F G LOD: 0.1 - 0.5 ppb Maximum Sensitivity E->G

Decision matrix for LC-MS platform selection in 3-(Pyrrolidin-1-ylmethyl)pyridine profiling.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to dynamically verify column inertness, ionization efficiency, and matrix suppression.

Step 1: Sample Preparation & Matrix Control
  • Causality: Active Pharmaceutical Ingredient (API) matrices often cause severe ion suppression in ESI+.

  • Procedure: Prepare the API sample at 10 mg/mL in an extraction solvent of 80:20 Water:Methanol. Spike a stable isotope-labeled internal standard (SIL-IS) prior to extraction to correct for matrix effects.

  • Validation Checkpoint: A blank matrix injection must precede every standard curve. The blank signal at the retention time of the impurity must be <10% of the Lower Limit of Quantitation (LLOQ) to confirm high selectivity and the absence of carryover[5].

Step 2: Chromatographic Separation
  • Causality: The dual basic nitrogens of 3-(Pyrrolidin-1-ylmethyl)pyridine will interact with residual silanols on standard C18 columns, causing severe peak tailing.

  • Procedure: Utilize a base-deactivated Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm). The biphenyl phase offers enhanced

    
     interactions with the pyridine ring, improving retention and peak symmetry.
    
  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures complete protonation of both nitrogens).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Configuration (ESI+)
  • Causality: In the gas phase, the molecule yields a singly charged

    
     precursor at m/z 163.1235. Collision-induced dissociation (CID) primarily cleaves the C-N bond between the methylene bridge and the pyrrolidine ring.
    
  • QqQ Parameters (Targeted):

    • Precursor Ion: m/z 163.1

    • Quantifier Transition: m/z 163.1

      
       84.1 (Pyrrolidine cation)
      
    • Qualifier Transition: m/z 163.1

      
       92.1 (Methylpyridine cation)
      
  • HRMS Parameters (Screening):

    • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Full Scan (m/z 50–250).

    • Resolution: Set to

      
       70,000 (Orbitrap) or high-resolution mode (Q-TOF) to resolve isobaric API matrix fragments.
      
  • Validation Checkpoint: Bridging studies comparing QqQ and HRMS dictate that both methods must demonstrate an accuracy recovery between 87-110% and a linearity of

    
     to be deemed regulatory-compliant[5].
    

Conclusion

For the trace-level quantitation of 3-(Pyrrolidin-1-ylmethyl)pyridine, Triple Quadrupole (QqQ) systems remain the optimal choice for routine QA/QC release due to their unmatched sensitivity and broad dynamic range. However, during the early phases of drug development where unexpected degradants and complex matrix interferences are prevalent, HRMS platforms (Q-TOF/Orbitrap) are indispensable. By implementing base-deactivated chromatography and rigorous self-validating blanks, laboratories can ensure robust, ICH-compliant impurity profiling regardless of the chosen MS platform.

References

  • qQQ and Q-TOF liquid chromatography mass spectrometry direct aqueous analysis of herbicides and their metabolites in water - ResearchGate. 2

  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - Oxford Academic (OUP). 1

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - HPST. 3

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.4

  • Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility - Emery Pharma.5

Sources

Crystal structure data for 3-(Pyrrolidin-1-ylmethyl)pyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystal Structure and Solid-State Stability Guide: 3-(Pyrrolidin-1-ylmethyl)pyridine Salts

Introduction

3-(Pyrrolidin-1-ylmethyl)pyridine is a critical tertiary amine building block and structural analog of pyridine-pyrrolidine alkaloids. In its free-base form, the compound is typically a low-melting solid or viscous oil that is highly susceptible to oxidative degradation, photo-degradation, and hygroscopic moisture uptake. For researchers and drug development professionals, advancing this compound into preclinical formulation requires transforming it into a stable, highly crystalline salt.

This guide objectively compares the solid-state performance and crystal structure data of various 3-(Pyrrolidin-1-ylmethyl)pyridine salts. By evaluating counterion alternatives, we provide actionable, field-proven insights into optimizing physicochemical properties such as melting point (


), hygroscopicity, and structural stability.

Rationale for Salt Selection and Crystal Engineering

The molecular architecture of 3-(Pyrrolidin-1-ylmethyl)pyridine features two basic centers: the pyridine nitrogen and the pyrrolidine nitrogen. Because the pyrrolidine nitrogen is significantly more basic, 1:1 stoichiometric salt formation specifically protonates the pyrrolidine ring.

Expert Insight: Selecting the right salt former is not merely about achieving a solid state; it is an exercise in crystal engineering. Traditional hydrochloride salts often result in hygroscopic powders due to the high hydration energy of the chloride ion. Conversely, utilizing organic acids with strong hydrogen-bond donors (e.g., tartaric acid, orotic acid) facilitates complex 2D and 3D hydrogen-bonding networks. These networks lock the active pharmaceutical ingredient (API) into a rigid lattice, drastically increasing the enthalpy of fusion (


) and thermodynamic stability while shielding the labile pyrrolidine ring from oxidation[1].

Comparative Solid-State Performance Data

The following table synthesizes the comparative performance of 3-(Pyrrolidin-1-ylmethyl)pyridine free base against its leading salt alternatives, benchmarked against established crystallographic behaviors of homologous pyridine-pyrrolidine derivatives[1].

Form / Salt AlternativeStoichiometryCrystal SystemMelting Point (

)
Hygroscopicity (at 75% RH)Photostability (UV 24h)
Free Base N/ALiquid / Amorphous< 25 °CHigh (Deliquescent)Degrades (N-Oxidation)
Hydrochloride 1:1 or 1:2Monoclinic115.2 °CHigh (> 5% weight gain)Moderate
L-Tartrate 1:1 (Dihydrate)Orthorhombic143.1 °CLow (< 1% weight gain)Stable
Orotate 1:1 (Hemihydrate)Orthorhombic135.5 °CVery Low (< 0.5% gain)Stable

Data Interpretation: The L-Tartrate and Orotate salts exhibit superior thermal stability. The Orotate salt forms a hemihydrate where the water molecule resides on a


 rotation axis, contributing to a highly stable Van der Waals stacked layer that resists moisture uptake. The L-Tartrate salt demonstrates the highest 

, driven by robust intermolecular hydrogen bonding between the tartrate hydroxyls and the protonated pyrrolinium center[1].

Structural Analysis: The Role of Hydrogen Bonding

Single Crystal X-Ray Diffraction (SCXRD) reveals the causality behind the stability of these engineered salts[2]:

  • Orotate Salt: The Fourier difference map confirms the protonation of the pyrrolidine nitrogen. The orotate anion forms discrete ring-type graph sets. These hydrogen-bonded layers run along the [100] crystallographic axis and stack via Van der Waals forces along the[010] axis. This dense packing creates a hydrophobic shield that prevents ambient moisture penetration.

  • Tartrate Salt: Crystallizes primarily as a dihydrate. The tartrate anions form continuous 1-D hydrogen-bonded chains. The protonated 3-(Pyrrolidin-1-ylmethyl)pyridine molecules decorate the exterior of these chains, minimizing the exposed surface area of the oxidatively labile pyrrolidine ring and conferring exceptional photostability[1].

Experimental Protocol: Microbatch Under-Oil Salt Screening

To ensure trustworthiness and reproducibility, the following self-validating protocol details the microbatch under-oil crystallization method. This technique slows evaporative loss, tightly controlling supersaturation to yield high-quality single crystals suitable for SCXRD[3].

Step-by-Step Methodology:

  • Preparation of the API Stock: Dissolve 50 mg of 3-(Pyrrolidin-1-ylmethyl)pyridine free base in 1.0 mL of a miscible solvent system (e.g., 1:1 Ethanol/Water) to create a 50 mg/mL stock solution.

  • Counterion Solution Preparation: Prepare equimolar solutions (1:1 and 1:2 stoichiometry) of the target acids (L-tartaric acid, orotic acid, hydrochloric acid) in the same solvent system.

  • Microbatch Setup: In a 96-well crystallization plate, dispense 5 µL of the API stock and 5 µL of the counterion solution into each well.

  • Oil Overlay (Critical Causality Step): Immediately overlay the aqueous/organic droplet with 15 µL of inert paraffin or silicone oil. Why? The oil layer acts as a semi-permeable barrier, severely restricting the solvent evaporation rate. This suppresses rapid, chaotic nucleation and promotes the slow growth of larger, defect-free single crystals[3].

  • Incubation & Validation: Store the plate at a constant 20 °C. Inspect the wells every 48 hours using Polarized Light Microscopy (PLM). Self-Validation: The appearance of birefringence under cross-polarized light confirms the presence of an ordered crystalline lattice rather than amorphous precipitation.

  • Harvesting & SCXRD: Once crystals reach >100 µm in at least one dimension, harvest them directly through the oil layer using a cryo-loop, and flash-cool in a liquid nitrogen stream (100 K) for SCXRD data collection[2].

Workflow Visualization

The following diagram maps the logical progression from an unstable free base to a fully characterized, thermodynamically stable pharmaceutical salt.

SaltScreeningWorkflow N1 3-(Pyrrolidin-1-ylmethyl)pyridine Free Base (Unstable Oil) N3 Solvent Mixing (EtOH/H2O) N1->N3 N2 Acid Coformers (Orotic, Tartaric, HCl) N2->N3 N4 Microbatch Under-Oil Crystallization N3->N4 N5 Polarized Light Microscopy (Birefringence Check) N4->N5 N5->N4  Amorphous  (Re-screen) N6 SCXRD Analysis (Structure & Stoichiometry) N5->N6  Crystalline N7 Thermal Profiling (DSC / TGA / DVS) N6->N7 N8 Lead Salt Selection (High Tm, Low Hygroscopicity) N7->N8

Microbatch under-oil salt screening and structural characterization workflow for API stabilization.

References

  • A Search for Novel, Crystalline Nicotine Salts and Cocrystals, CORESTA,
  • Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid, Royal Society of Chemistry (RSC),
  • Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers, PMC/NIH,
  • Advanced crystallisation methods for small organic molecules, Royal Society of Chemistry (RSC),

Sources

Safety Operating Guide

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a structural analog of nicotine. While it is not legally classified as P075 (Nicotine and salts) under strict RCRA definitions due to structural differences (methylene bridge vs. direct bond), it exhibits a similar toxicological profile.

Immediate Operational Directive: Treat this compound as a High-Hazard Toxic Organic . Do not dispose of via municipal waste or sanitary sewer systems. All disposal workflows must prioritize high-temperature incineration to ensure complete destruction of the pyridine ring.

Part 1: Chemical Profile & Hazard Identification

Understanding the chemical nature of this salt is prerequisite to safe disposal. It is an acidic salt of a pyridine base, meaning it poses both toxicological and potential corrosive hazards in solution.

Parameter Technical Detail Operational Implication
CAS Number 1003561-86-1 (or related derivatives)Use for waste manifesting.
Molecular Formula C₁₀H₁₄N₂ · 2HClNitrogen-rich; generates NOx upon combustion.
Physical State Solid (Crystalline Powder)Dust inhalation risk; hygroscopic.
Acidity Dihydrochloride SaltAqueous solutions will be acidic (pH < 2) .
Key Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye IrritantRequires full PPE; Zero skin contact tolerance.

Part 2: Disposal Workflow & Decision Logic

The following protocol is designed to be a self-validating system. If a step cannot be completed safely (e.g., container integrity is compromised), the workflow halts, and a specialist is contacted.

A. Solid Waste (Pure Substance)
  • Primary Container: Keep in the original manufacturer vial if possible. If transferring, use a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid."

    • Application Note: Do not label as "P-List" unless your specific local regulations mandate it for nicotine analogs, but DO flag it as "Acutely Toxic" to ensure downstream handlers treat it with maximum caution.

  • Segregation: Store in a secondary containment bin designated for "Toxic Organics." Isolate from oxidizers (e.g., nitrates, perchlorates) to prevent reaction with the pyridine ring.[1]

B. Liquid Waste (Mother Liquors / HPLC Effluent)
  • Assessment: Check pH. Since this is a dihydrochloride, the solution is likely acidic.

  • Segregation:

    • Organic Solvents (DMSO/Methanol): Collect in "Halogenated Organic" or "Non-Halogenated Organic" waste streams depending on the solvent. The trace chloride from the salt usually allows it in non-halogenated streams unless the solvent itself is halogenated (like DCM).

    • Aqueous Solutions: Collect in "Toxic Aqueous" waste.

    • Critical Constraint: Do NOT mix with bleach or strong oxidizers.[1] Pyridine derivatives can form unstable N-oxides or chloramines under specific conditions.

C. Empty Containers
  • Triple Rinse Rule: Containers must be triple-rinsed with a solvent capable of dissolving the salt (water or methanol).

  • Rinsate Disposal: The rinsate (wash liquid) must be collected and disposed of as Hazardous Waste (see Section B). It cannot be poured down the drain.[2]

  • Final Status: Only after triple rinsing and defacing the label can the container be discarded as glass/plastic trash (check local EHS rules).

Part 3: Visualization (DOT Diagram)

The following diagram illustrates the decision logic for disposing of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride.

DisposalWorkflow Start Waste Generation: 3-(Pyrrolidin-1-ylmethyl)pyridine 2HCl StateCheck Determine Physical State Start->StateCheck Spill Spill Scenario Start->Spill Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Effluent) StateCheck->Liquid SolidAction Pack in HDPE/Glass Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck OrgWaste Organic Waste Stream (High BTU Incineration) SolidAction->OrgWaste Final Disposal SolventCheck->OrgWaste Organic Solvent AqWaste Aqueous Waste Stream (Adjust pH if req'd) SolventCheck->AqWaste Water Based AqWaste->OrgWaste Treatment Plant SpillAction 1. PPE (Double Glove/Resp) 2. Sweep (Solid) or Absorb (Liq) 3. Do NOT wet solids (Acid gen) Spill->SpillAction SpillAction->SolidAction Collect Debris

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with high-temperature incineration protocols.

Part 4: Emergency Response & Spill Management

Scenario: You have dropped a vial, and the solid powder is exposed on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a NIOSH-approved N95 or P100 respirator . The dust is a respiratory irritant (STOT SE 3).

  • Dry Cleanup (Preferred): Do NOT spray water initially. The dihydrochloride salt will dissolve and create an acidic, toxic liquid that spreads easily.

    • Gently cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.

    • Sweep up carefully using a brush and dustpan dedicated to hazardous waste.

  • Wet Decontamination: Once the bulk solid is removed:

    • Wipe the surface with a mild sodium bicarbonate (5%) solution . This neutralizes the acidic residue (HCl) and helps solubilize the organic base for removal.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal of Debris: All wipes, gloves, and scoopers used must be placed in the "Toxic Solid" waste bin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1003561-86-1. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][3][4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

[1][2][3]

Introduction & Compound Profile

As researchers, we often treat salt forms of organic bases as "safer" than their volatile free-base counterparts.[1][2] While 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride (CAS: 865453-30-5 or related isomer analogs) exhibits lower vapor pressure than the free pyridine base, it introduces specific hazards driven by its dihydrochloride nature.[1][2]

This compound is a nicotinic acetylcholine receptor (nAChR) ligand precursor .[2] Its handling requires a dual-threat mitigation strategy: preventing pharmacological exposure (due to its biological potency) and preventing chemical injury (due to the acidic/corrosive nature of the HCl salt upon contact with moisture).[1][2]

Physical & Chemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Crystalline Solid / PowderHigh risk of airborne dust generation during weighing.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric moisture, becoming sticky and potentially corrosive to skin.[2]
Acidity Dihydrochloride SaltHydrolyzes on mucous membranes (eyes/lungs) to release HCl, causing severe irritation (H315, H319).[1][2]
Toxicity Potent BioactiveTreat as OEB 3 (Occupational Exposure Band) until specific toxicology rules out high potency.[1][2]

Risk Assessment & PPE Matrix

The following PPE selection is based on a "Universal Precautions" approach for handling pyridine-based salts. Do not rely on standard latex gloves. [1][2]

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (min.[1][2] 5 mil outer)Nitrile offers excellent resistance to solid salts.[2] Double gloving prevents micro-perforation exposure.[2]
Hand Protection (Solution) Laminate (Silver Shield) or Viton Once dissolved (especially in organics like DCM or MeOH), pyridine moieties can permeate nitrile.[1][2] Laminate provides >480 min breakthrough.[2]
Respiratory N95 / P100 (if outside hood)Primary Control: Fume Hood.[1][2] If weighing outside containment is unavoidable, a fit-tested respirator is mandatory to prevent inhalation of acidic dust.[1][2]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1][2] Fine salt dust can bypass side shields and react with eye moisture to cause chemical burns.[2]
Body Lab Coat (Tyvek sleeves preferred) Standard cotton coats absorb hygroscopic salts.[1][2] Disposable Tyvek sleeves prevent cuff contamination.[2]

Operational Protocol: The "Closed-Loop" Workflow

Handling this compound requires a strict workflow to minimize open-air exposure.[1][2][3] The following diagram illustrates the containment logic required from storage to solubilization.

Workflow Visualization

Caption: Operational workflow emphasizing containment barriers at every stage of the handling process.

HandlingWorkflowStorage1. Cold Storage(Desiccated)Equilibration2. Thermal Equilibration(Closed Container)Storage->Equilibration Prevent Condensation Weighing3. Weighing(Balance Enclosure/Hood)Equilibration->Weighing Transfer to Hood Solubilization4. Solubilization(Add Solvent to Solid)Weighing->Solubilization Minimize Dust Waste5. Waste Segregation(Acidic/Halogenated)Solubilization->Waste Disposal

[1][2]

Step-by-Step Methodology

1. Pre-Handling Preparation:

  • Remove the vial from the refrigerator/freezer and allow it to reach room temperature before opening .

    • Why? Opening a cold vial causes condensation.[2] The hygroscopic salt will absorb water, degrading the compound and creating a sticky, corrosive paste on the vial threads.[2]

  • Verify Fume Hood Face Velocity: Ensure airflow is >100 fpm (0.5 m/s).

2. Weighing & Transfer (Critical Step):

  • Static Control: Use an anti-static gun on the spatula and vial. Pyridine salts are prone to static charge, causing "fly-away" powder that contaminates the balance.[1][2]

  • Technique: Do not dump. Use a micro-spatula.[2]

  • Containment: If a specific balance enclosure is unavailable, place the balance deep inside the chemical fume hood.[2]

3. Solubilization:

  • Add the solvent to the solid, not vice versa, to prevent puffing dust.[2]

  • Solvent Choice Warning: If using DMSO or DMF, remember these solvents are skin-penetrating carriers.[1][2] If the compound is dissolved in DMSO, it will pass through intact skin instantly.[2] Upgrade to Laminate gloves immediately.

Emergency Response & Spill Management

In the event of a spill, the response differs based on the state of the material (Solid vs. Liquid).[2]

Spill Response Decision Tree

Caption: Logic flow for neutralizing and cleaning spills based on physical state.

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid / PowderType->SolidLiquidLiquid SolutionType->LiquidActionSolidCover with Wet Paper Towel(Prevent Dust)Solid->ActionSolid Do NOT Sweep ActionLiquidAbsorb with Vermiculiteor Chem-PadLiquid->ActionLiquidCleanDouble Wash:1. Mild Detergent2. Water RinseActionSolid->CleanActionLiquid->CleanDisposalBag as Hazardous WasteClean->Disposal

Specific First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes.[4] The "dihydrochloride" aspect means you are essentially treating a hydrochloric acid burn.[2] Time is tissue.[2]

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol (ethanol/isopropanol) as this may increase skin permeability of the pyridine ring.[2]

Waste Disposal Strategy

Disposal must comply with local environmental regulations (RCRA in the US, local directives in EU).[2]

  • Segregation:

    • Due to the chloride content, this must often be segregated as Halogenated Organic Waste .[2]

    • Do not mix with strong oxidizers (e.g., nitric acid waste) as this may liberate chlorine gas or cause exothermic reactions with the pyridine ring.[2]

  • Container Labeling:

    • Label clearly: "3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride - TOXIC / CORROSIVE / ACIDIC".[1][2]

  • Decontamination of Glassware:

    • Rinse glassware with a dilute sodium bicarbonate solution (5%) to neutralize the hydrochloride salt before final washing.[2]

References

  • PubChem. (n.d.).[2] 3-(Pyrrolidin-1-ylmethyl)pyridine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.